Product packaging for Delta-Valerolactone(Cat. No.:CAS No. 542-28-9)

Delta-Valerolactone

Cat. No.: B126995
CAS No.: 542-28-9
M. Wt: 100.12 g/mol
InChI Key: OZJPLYNZGCXSJM-UHFFFAOYSA-N
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Description

Overview and Historical Context in Polymer Science and Organic Synthesis

Delta-valerolactone (δ-valerolactone), a cyclic ester with the chemical formula C5H8O2, is the simplest member of the delta-lactone class, characterized by a six-membered ring containing an ester group. chemdad.comfiveable.me Historically, its synthesis and polymerization have been subjects of academic and industrial research. One of the early methods for producing δ-valerolactone involved the catalytic dehydrogenation of 1,5-pentanediol (B104693). google.comcore.ac.uk This process typically utilizes catalysts containing elements from periods 7 to 12 of the periodic table. google.com Another synthesis route involves the self-condensation of valeraldehyde (B50692) in the presence of water. fiveable.me

In the realm of polymer science, δ-valerolactone is a key monomer for the synthesis of poly(δ-valerolactone) (PδVL), a biodegradable and biocompatible aliphatic polyester (B1180765). fiveable.meontosight.ai The primary method for producing PδVL is through ring-opening polymerization (ROP) of the δ-valerolactone monomer. mdpi.comchemicalbook.com This polymerization can be initiated by various catalytic systems, including organometallic compounds, enzymes, and more recently, metal-free organocatalysts like boric acid, to avoid potential toxicity from metallic residues. mdpi.commdpi.comresearchgate.net The ability to undergo ring-opening polymerization allows for the creation of polyesters with tailored mechanical and thermal properties. chemicalbook.com

In organic synthesis, δ-valerolactone serves as a versatile starting material for producing a range of other chemical compounds. chemdad.com Its ability to undergo chemical transformations such as esterification and transesterification reactions enables the synthesis of various derivatives and functionalized compounds. chemicalbook.com This has made it a valuable intermediate in the production of pharmaceuticals, crop protection compositions, and specialty solvents. chemdad.comgoogle.com

Significance in Sustainable Chemistry and Biomaterials Research

The significance of δ-valerolactone in sustainable chemistry stems from its potential to be derived from renewable biomass sources. fiveable.meresearchgate.net For instance, it can be synthesized from 2-hydroxytetrahydropyran (B1345630) (HTHP), which is derived from biomass. osti.gov The resulting polymer, PδVL, is biodegradable, offering an environmentally friendly alternative to petroleum-based plastics. fiveable.mechemicalbook.com This biodegradability is a key factor in its growing importance, as it helps to mitigate the environmental impact of plastic waste. fiveable.me Furthermore, the development of green and sustainable synthesis routes for PδVL, such as using CO2 as a terminator in the polymerization process, further enhances its eco-friendly profile. rsc.org

In the field of biomaterials research, δ-valerolactone and its polymer, PδVL, have garnered significant attention due to their biocompatibility and biodegradability. ontosight.aichemicalbook.com PδVL is a semi-crystalline aliphatic polyester with properties that make it suitable for various biomedical applications. chemicalbook.com These properties include low cytotoxicity, good miscibility with other polymers, and the ability to be processed using standard techniques like injection molding and extrusion. chemicalbook.com PδVL has been extensively studied for use in:

Tissue engineering: PδVL scaffolds can be designed to support cell growth and tissue regeneration. ontosight.ai

Drug delivery systems: The biodegradable nature of PδVL makes it an excellent candidate for controlled drug release, where the polymer matrix gradually breaks down, releasing the therapeutic agent over time. ontosight.aichemicalbook.com

Medical devices: It can be used to fabricate biodegradable medical implants, sutures, and wound dressings. ontosight.ai

The degradation rate and mechanical properties of PδVL can be modulated through copolymerization with other monomers, such as ε-caprolactone or L-lactide, allowing for the creation of materials tailored to specific biomedical needs. rsc.orgrsc.org

Scope of Academic Research on δ-Valerolactone and its Polymers

Academic research on δ-valerolactone and its polymers is broad and multifaceted, covering fundamental synthesis to advanced applications. Key areas of investigation include:

Synthesis and Polymerization: A significant portion of research focuses on developing efficient and controlled methods for the ring-opening polymerization of δ-valerolactone. rsc.org This includes the exploration of novel catalysts, such as organocatalysts and enzymes, to achieve polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netrsc.org Studies also investigate the kinetics and mechanisms of polymerization to better understand and control the process. nsf.gov

Copolymerization: Researchers are actively exploring the copolymerization of δ-valerolactone with other monomers like ε-caprolactone, β-butyrolactone, and L-lactide. rsc.orgrsc.orgacs.org This research aims to create copolymers with tunable properties, such as degradation rates, crystallinity, and mechanical strength, to meet the demands of specific applications. rsc.orgrsc.org

Material Properties and Characterization: A substantial body of research is dedicated to characterizing the physicochemical properties of PδVL and its copolymers. This includes studies on their thermal properties (glass transition and melting temperatures), mechanical properties (tensile strength, elasticity), and crystallinity. mdpi.commdpi.comresearchgate.net Techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed. nih.govmdpi.com

Biodegradability and Biocompatibility: The degradation behavior of PδVL and its copolymers in various environments is a critical area of study, particularly for biomedical applications. itb.ac.idresearchgate.net Research investigates the influence of factors like copolymer composition and chain architecture on the rate of biodegradation. rsc.org Biocompatibility studies assess the cellular response to these materials to ensure their safety for in vivo use. researchgate.net

Biomedical Applications: A major focus of academic research is the application of PδVL-based materials in the biomedical field. This includes the development of scaffolds for tissue engineering, microparticles and nanoparticles for drug delivery, and materials for medical implants. ontosight.aimdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B126995 Delta-Valerolactone CAS No. 542-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-2-one
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InChI

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2
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InChI Key

OZJPLYNZGCXSJM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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Related CAS

26354-94-9
Record name Poly-δ-valerolactone
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DSSTOX Substance ID

DTXSID6044438
Record name Tetrahydro-2H-pyran-2-one
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Molecular Weight

100.12 g/mol
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Physical Description

Liquid
Record name 2H-Pyran-2-one, tetrahydro-
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CAS No.

542-28-9, 26354-94-9
Record name δ-Valerolactone
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Record name delta-Valerolactone
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Record name 5-Valerolactone
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Record name 2H-Pyran-2-one, tetrahydro-
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Record name δ-valerolactone
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Record name DELTA-VALEROLACTONE
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Synthesis Methodologies of δ Valerolactone

Biomass-Derived Synthesis Pathways

The increasing focus on sustainable manufacturing has driven research into producing δ-valerolactone from renewable feedstocks like lignocellulosic biomass. researchgate.net These pathways offer a green alternative to petroleum-based production.

δ-Valerolactone is considered a renewable chemical as it can be derived from furfural (B47365), a platform chemical obtained from the hemicellulose fraction of lignocellulosic biomass. researchgate.netresearchgate.net The conversion of biomass into valuable platform chemicals is a key strategy in the development of modern biorefineries. researchgate.net While the direct multi-step chemical conversion pathway from furfural to δ-valerolactone is established in the literature, recent research also explores the upgrading of furfural to other valuable lactones like γ-valerolactone (GVL) through various catalytic processes. researchgate.netrsc.orgfrontiersin.org Lignocellulosic biomass, an abundant and renewable resource, can be catalytically transformed into a range of valuable chemicals, with δ-valerolactone being a key example derived from its C5 sugars via furfural. researchgate.netrsc.org

Chemo-enzymatic strategies combine chemical synthesis with biocatalytic steps to produce optically active lactones, which are valuable chiral building blocks. These methods are particularly important for creating stereochemically pure polymers and fine chemicals.

Optically enriched δ-valerolactone derivatives can be synthesized using enoate reductases (ERs). researchgate.net A chemo-enzymatic approach has been developed for producing (+)-β-methyl-δ-valerolactone and (–)-β-methyl-δ-valerolactone from anhydromevalonolactone, which is itself synthesized from bio-derived mevalonate. researchgate.net The stereochemical outcome is dependent on the specific enzyme used. researchgate.net

Using the mutant enoate reductase YqjM(C26D, I69T) from Bacillus subtilis, anhydromevalonolactone is transformed into (+)-β-methyl-δ-valerolactone . researchgate.net

Conversely, using the enoate reductase OYE2 from Saccharomyces cerevisiae with the same substrate yields the opposite enantiomer, (–)-β-methyl-δ-valerolactone . researchgate.net

The table below summarizes the performance of these two enoate reductases in the stereoselective reduction of anhydromevalonolactone. researchgate.net

Enzyme CatalystProductEnantiomeric Excess (ee)Conversion
YqjM(C26D, I69T)(+)-β-methyl-δ-valerolactone76%69%
OYE2(–)-β-methyl-δ-valerolactone96%92%

Broader stereoselective strategies often employ carbonyl reductases or alcohol dehydrogenases to produce chiral lactones from various keto acids or diols. rsc.orgplos.org These enzymatic reductions are a cost-effective and green alternative to noble-metal catalysis for synthesizing high-value-added chiral chemicals. rsc.org

Engineered carbonyl reductases have demonstrated high efficiency and stereoselectivity. For instance, a variant, SmCRM5, was developed through directed evolution and showed high specific activity and stereoselectivity (up to 99%) in the asymmetric synthesis of various δ-lactones. rsc.org Similarly, alcohol dehydrogenases (ADHs) are used for the enzymatic oxidation of diols to form optically active lactones. The oxidation of decane-1,5-diol using horse liver alcohol dehydrogenase (HLADH) produces optically active (+)-(R)-δ-decalactone. plos.orgnih.gov This process involves a two-step oxidation via hemiacetal intermediates. plos.org These biocatalytic routes provide precise control over the stereochemistry of the final product, which is crucial for its application in pharmaceuticals and specialty polymers. researchgate.net

Chemo-enzymatic Pathways for Optically Active δ-Valerolactone Derivatives

Chemical Synthesis Routes

Conventional chemical synthesis provides efficient and high-yield pathways to δ-valerolactone, primarily through the catalytic dehydrogenation of 1,5-pentanediol (B104693).

The gas-phase catalytic dehydrogenation of 1,5-pentanediol (1,5-PDO) is a well-established industrial method for producing δ-valerolactone. google.comgoogle.com This reaction is endothermic, meaning it requires an input of heat to achieve high conversions. google.com The process involves passing 1,5-pentanediol over a heterogeneous catalyst at elevated temperatures. google.com

Various catalysts have been developed to improve the efficiency and selectivity of this reaction. Copper-based catalysts, such as copper chromite (CuCr) and CuZnAl, have been shown to be effective. rsc.org For instance, using a CuCr catalyst at 245°C resulted in a 78% crude yield of DVL. rsc.org More recent studies have demonstrated that synchronized production of γ-valerolactone (GVL) and DVL can be achieved with high yields (>98%) over copper catalysts by coupling the dehydrogenation of 1,5-PDO with the hydrogenation of ethyl levulinate, which helps manage the endothermic nature of the dehydrogenation reaction. rsc.org

Other catalytic systems, such as Pt/Nb2O5, have been used for the oxidative conversion of 1,5-pentanediol to δ-valerolactone under ambient, aqueous conditions. rsc.org In this system, positively charged Ptδ+ species facilitate the initial dehydrogenation, while Lewis acid sites on the Nb2O5 support promote the subsequent intramolecular cyclization to form the lactone. rsc.org

The table below presents findings from various studies on the dehydrogenation of 1,5-pentanediol to δ-valerolactone.

CatalystReaction PhaseTemperature (°C)Conversion (%)Selectivity/Yield (%)Reference
Copper Oxide/Silica (B1680970)Gas260>9996-97 google.com
CuCrNot Specified245Not Specified78 (crude yield) rsc.org
CuZnAlNot Specified22096.7~99 rsc.org
Pt/Nb2O5AqueousAmbientNot SpecifiedNot Specified rsc.org

Dehydrogenation of 1,5-Pentanediol

Process Optimization for High Yield and Purity

Achieving high yield and purity is a critical aspect of the industrial production of δ-valerolactone. Process optimization focuses on refining reaction conditions and purification methods.

A specific production method has been developed to convert 1,5-pentanediol into high-quality δ-valerolactone with a yield reported to exceed 98%. google.com This process involves several key steps:

Dehydration of Raw Material : The 1,5-pentanediol feedstock is first dehydrated in a drying tower to ensure the water content is below 1 wt%, with optimal conditions achieving less than 0.05 wt%. google.com

Reactant Mixing : The dried 1,5-pentanediol is then mixed with hydrogen. google.com

Dehydrogenation Reaction : The vaporized mixture is introduced into a dehydrogenation reactor. The reaction is carried out at normal pressure (0.1 MPa) and a temperature range of 230-270°C over a dehydrogenation catalyst. google.com

Another optimized process, conducted in the gas phase, has demonstrated the ability to produce δ-valerolactone with purities greater than 98%, and preferably above 99%. google.com This process involves evaporating 1,5-pentanediol in an inert gas stream and passing it through a catalyst bed containing at least two different catalysts. google.com The resulting product is then condensed from the gas mixture. google.com

High-Pressure Synthesis Approaches

The application of high pressure represents another strategy for the synthesis of δ-valerolactone. Research has indicated that for certain synthesis routes, increasing the pressure can lead to improved yields. One study on the synthesis of δ-valerolactone found that the yield increased with pressures up to 4500 P.S.I. acs.org This approach suggests that pressure can be a key variable in optimizing the reaction equilibrium and kinetics for the formation of the target lactone.

Baeyer-Villiger Oxidation for Lactone Synthesis

The Baeyer-Villiger oxidation is a classic and versatile method for the synthesis of lactones from cyclic ketones. nih.govorganic-chemistry.orgsigmaaldrich.com This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively inserting an oxygen atom to form the ester linkage within the ring. organic-chemistry.orgsigmaaldrich.com

For the synthesis of δ-valerolactone, the precursor is cyclopentanone (B42830). The oxidation is typically carried out using a peroxy acid or, more commonly in green chemistry applications, hydrogen peroxide (H₂O₂) as the oxidant. nih.govmdpi.com The reaction can be catalyzed by either Brønsted or Lewis acids to activate the hydrogen peroxide or the ketone's carbonyl group. mdpi.com

Under optimized conditions, the Baeyer-Villiger oxidation of cyclopentanone has been reported to achieve a conversion of 96.57%, with a selectivity for δ-valerolactone of 73.01%. mdpi.com The mechanism involves the activation of the carbonyl by an acid, facilitating the nucleophilic attack of the oxidant. mdpi.com

Continuous Gas-Phase Synthesis of α-Methylene-δ-Valerolactone from δ-Valerolactone

Further chemical transformation of δ-valerolactone can lead to other valuable monomers. One such transformation is the synthesis of α-methylene-δ-valerolactone (MVL), a monomer with potential for polymerization. This can be achieved through a continuous, gas-phase reaction of δ-valerolactone with formaldehyde (B43269). researchgate.netrsc.orgrsc.org

Alkaline Earth Oxide Catalysts (MgO, CaO, BaO)

The catalysts for the synthesis of MVL from δ-valerolactone and formaldehyde are crucial for achieving high selectivity. Alkaline earth oxides supported on silica have proven to be effective catalysts for this reaction. rsc.orgrsc.org Specifically, magnesium oxide (MgO), calcium oxide (CaO), and barium oxide (BaO) have been shown to be active for MVL production. rsc.orgrsc.org

At a reaction temperature of 613 K, CaO and BaO supported on silica demonstrated high selectivity towards MVL, at 90% and 83% respectively, with a δ-valerolactone conversion of approximately 60%. rsc.orgrsc.org

Optimization of Reaction Conditions (Temperature, Partial Pressure, Contact Time)

The optimization of reaction conditions is key to maximizing the yield and selectivity of MVL. Several parameters have been investigated:

Contact Time : For all three alkaline earth oxide catalysts (MgO, CaO, and BaO), decreasing the contact time led to an improvement in the selectivity for MVL. rsc.orgrsc.org With CaO, near quantitative selectivity was achieved at δ-valerolactone conversions below 40%. rsc.orgrsc.org

Partial Pressure of Formaldehyde : Studies using the CaO catalyst indicated that increasing the partial pressure of formaldehyde, for a given partial pressure of δ-valerolactone, had a negligible impact on the conversion rate while maintaining high selectivity. rsc.org

Temperature : The reaction temperature was found to have a significant effect on selectivity. Generally, increasing the reaction temperature resulted in a lower selectivity for MVL. rsc.org This is attributed to more pronounced side reactions at higher temperatures, which can consume both the reactant and the product, leading to the formation of non-volatile compounds that can poison the catalyst surface. rsc.org

Catalystδ-Valerolactone Conversion (%)Selectivity to α-Methylene-δ-valerolactone (%)Reaction Temperature (K)
CaO/SiO₂ ~6090613
BaO/SiO₂ ~6083613

Table 1: Catalyst Performance in the Gas-Phase Synthesis of α-Methylene-δ-valerolactone. rsc.orgrsc.org

ParameterEffect on MVL SelectivityCatalyst
Decreasing Contact Time Increased selectivityMgO, CaO, BaO
Increasing Temperature Decreased selectivityCaO
Increasing Formaldehyde Partial Pressure Maintained high selectivityCaO

Table 2: Optimization of Reaction Conditions for α-Methylene-δ-valerolactone Synthesis. rsc.org

Polymerization of δ Valerolactone: Mechanisms and Control

Ring-Opening Polymerization (ROP) of δ-Valerolactone

The conversion of the δ-valerolactone monomer into a high-molecular-weight polymer is an enthalpically driven process, favored by the release of ring strain. The specific pathway of the polymerization, however, is dictated by the nature of the catalytic system employed. The main mechanisms for the ROP of lactones are anionic, cationic, coordination-insertion, and monomer-activated ROP. cardiff.ac.uk

Mechanistic Studies

Anionic ring-opening polymerization (AROP) of δ-valerolactone is initiated by nucleophilic attack on the monomer. This process can be initiated by strong bases. The reaction proceeds through the cleavage of the acyl-oxygen bond in the lactone ring. ijcrt.org This leads to the formation of an alkoxide propagating species. ijcrt.org Effective initiators for the anionic polymerization of lactones include alkali metals and their derivatives. acs.org For instance, strong bases such as potassium tert-butoxide and butyllithium (B86547) have been shown to be effective in initiating the polymerization of lactides, a related class of cyclic esters. ijcrt.org

The propagating chain end in the anionic polymerization of δ-valerolactone is a metal alkoxide. The nature of the counter-ion can influence the polymerization kinetics and the structure of the resulting polymer.

Initiator SystemMonomerResulting PolymerReference
tert-BuOKL-lactidePoly(L-lactide) ijcrt.org
BuLiL-lactidePoly(L-lactide) ijcrt.org

This table presents examples of initiators used in the anionic ring-opening polymerization of lactides, which share mechanistic similarities with δ-valerolactone.

Cationic ring-opening polymerization (CROP) of δ-valerolactone typically proceeds via an activated monomer mechanism. In this pathway, a cationic species, usually a Brønsted or Lewis acid, activates the monomer by coordinating to the carbonyl oxygen. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by either an initiator (like an alcohol) or the hydroxyl end-group of the growing polymer chain.

Trifluoromethanesulfonimide (HNTf₂) has been demonstrated as an efficient catalyst for the controlled/living ring-opening polymerization of δ-valerolactone. acs.org When using 3-phenyl-1-propanol (B195566) as an initiator in the presence of HNTf₂, the polymerization proceeds in a living fashion, yielding poly(δ-valerolactone) with a narrow polydispersity index and predictable molecular weights. acs.org Kinetic studies and chain extension experiments have confirmed the living nature of this polymerization. acs.org

Complexes of Group 5 metals, such as niobium(V) and tantalum(V), have also been employed as initiators for the cationic ROP of δ-valerolactone. nih.gov These catalysts have shown to be effective, with the tantalum complexes exhibiting nearly double the catalytic activity of their niobium counterparts. nih.gov The initiation mechanism is believed to involve an intramolecular nucleophilic attack on the coordinated lactone by an adjacent alkoxide moiety. nih.govacs.org

Catalyst/Initiator SystemMonomerKey FeaturesReference
HNTf₂ / 3-phenyl-1-propanolδ-valerolactoneLiving polymerization, narrow polydispersity acs.org
Cationic Nb(V) ethoxide complexesδ-valerolactoneFacile polymerization nih.gov
Cationic Ta(V) ethoxide complexesδ-valerolactoneHigher catalytic activity than Nb(V) analogues nih.gov

Coordination-insertion polymerization is a widely utilized method for the ROP of cyclic esters, including δ-valerolactone, often employing metal-based catalysts. ijcrt.org This mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into a metal-alkoxide or other metal-initiator bond. ijcrt.orgacs.org This process typically occurs with the cleavage of the acyl-oxygen bond of the lactone. ijcrt.org

A variety of metal complexes are effective catalysts for this type of polymerization, with tin, aluminum, and zinc compounds being among the most common. ijcrt.org For instance, magnesium complexes have been shown to be efficient catalysts for the ROP of δ-valerolactone in the presence of an alcohol co-initiator, proceeding through a coordination-insertion mechanism. researchgate.net The steric bulk of the ancillary ligands on the magnesium center can significantly influence the catalytic activity. researchgate.net

DFT studies have been employed to investigate the mechanism of coordination-insertion ROP. For example, the ROP of δ-valerolactone catalyzed by tin(II) butoxide was found to have a free activation energy of 18.6 kcal/mol. nih.gov

Catalyst SystemMonomerMechanism DetailReference
Magnesium complexes / alcoholδ-valerolactoneCoordination-insertion mechanism confirmed by in-situ NMR. researchgate.net
Stannous octoateLactideCoordination-insertion mechanism is widely accepted. researchgate.net
Niobium(V) and Tantalum(V) alkoxide complexesε-caprolactone, δ-valerolactoneInitiation proceeds via intramolecular nucleophilic attack on the coordinated monomer. acs.org

In the monomer-activated ring-opening polymerization mechanism, the monomer is activated by a catalyst, making it more susceptible to nucleophilic attack. This is a common pathway in cationic polymerizations where a Brønsted or Lewis acid acts as the catalyst. researchgate.net The catalyst protonates or coordinates to the carbonyl oxygen of the δ-valerolactone, which enhances the electrophilicity of the carbonyl carbon. An initiator, typically an alcohol, then attacks the activated carbonyl carbon, leading to the ring opening of the lactone.

For example, the use of a Brønsted acid like hydrogen chloride in diethyl ether, with an alcohol as an initiator, can facilitate the activated monomer cationic ROP of δ-valerolactone. researchgate.net This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.net Similarly, diphenyl phosphate (B84403) has been used as an organocatalyst for the ROP of substituted δ-valerolactones, which is presumed to proceed via an activated monomer mechanism. rsc.org

N-Heterocyclic carbenes (NHCs) are effective organocatalysts for the zwitterionic ring-opening polymerization (ZROP) of δ-valerolactone. rsc.orgibm.com In the absence of an alcohol initiator, this polymerization yields cyclic poly(valerolactones). rsc.org The mechanism is initiated by the nucleophilic attack of the NHC on the carbonyl carbon of the δ-valerolactone, forming a zwitterionic tetrahedral intermediate. ibm.comacs.orgsemanticscholar.org The subsequent ring-opening of this intermediate is the rate-determining step and has a high activation barrier. ibm.comacs.orgsemanticscholar.org

The polymerization rate is first order in both monomer and NHC concentration. ibm.comacs.org The molecular weights of the resulting cyclic polymers are often higher than predicted from the initial monomer-to-NHC ratio, and the molecular weight distributions can be broad and bimodal. rsc.orgacs.org

The propagating species is a zwitterion where the alkoxide anion is ion-paired with the acyl-imidazolium cation of the polymer chain end. rsc.org The presence of additives like lithium chloride (LiCl) can significantly influence the polymerization. rsc.org In the presence of LiCl, the zwitterionic ion pairs are disrupted, leading to the formation of linear polymer chains instead of cyclic ones. rsc.orgbohrium.com Furthermore, the addition of LiCl results in polymers with molecular weights that match the theoretical values and narrower, monomodal molecular weight distributions. rsc.org

CatalystAdditiveResulting Polymer TopologyMolecular Weight Distribution (Mw/Mn)Reference
NHCNoneCyclicBimodal and broad (e.g., 1.35) rsc.org
NHC1.0 M LiClLinearMonomodal and narrow (e.g., 1.08–1.26) rsc.org
Zwitterionic Ring-Opening Polymerization (ZROP) with N-Heterocyclic Carbenes (NHCs)

Catalytic Systems in ROP

A diverse range of catalytic systems, broadly categorized as organometallic catalysts and organocatalysts, have been developed for the ROP of δ-valerolactone.

Various metal-based compounds have been successfully employed to catalyze the ROP of δ-VL. These catalysts typically operate through a coordination-insertion mechanism.

Examples of effective organometallic catalysts include:

Scandium Triflate (Sc(OTf)₃): This Lewis acid is an active catalyst for the ROP of lactones, including δ-valerolactone, proceeding via a cationic mechanism. researchgate.netresearchgate.netacs.org

Aluminoxane: While specific studies on δ-VL are less common, methylaluminoxane (B55162) (MAO) is a known activator in the ROP of other lactones.

Tin(II) Acetate (B1210297) (Sn(OAc)₂): Tin(II) compounds, particularly tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are widely used industrial catalysts. Tin(II) acetate has also been shown to be an effective catalyst for the ROP of lactones. rsc.org

Lead(II) Acetate Trihydrate: Lead compounds have been explored as catalysts for lactone polymerization.

Cadmium(II) Acetate (Cd(OAc)₂): This compound has been demonstrated to be a good catalyst for the ROP of lactones, yielding high molecular weight polymers. researchgate.net

CatalystFormulaTypical Mechanism
Scandium TriflateSc(OTf)₃Cationic ROP
Tin(II) AcetateSn(OAc)₂Coordination-Insertion
Cadmium(II) AcetateCd(OAc)₂Coordination-Insertion

A significant drawback of using organometallic catalysts for the synthesis of polymers intended for biomedical applications is the potential for residual metal contamination in the final product. Many organometallic catalysts are based on heavy metals such as tin, lead, or cadmium, which are toxic. The removal of these metal residues to meet the stringent purity requirements for medical devices and pharmaceutical applications necessitates additional, often costly, purification steps. cardiff.ac.uk The presence of even trace amounts of metal contaminants can compromise the biocompatibility of the polymer, potentially leading to adverse biological responses.

To circumvent the issue of metal contamination, significant research has focused on the development of metal-free organocatalysts for the ROP of δ-valerolactone. These catalysts offer a more "green" and sustainable route to producing biocompatible polyesters. cardiff.ac.uk

N-Heterocyclic Carbenes (NHCs): As detailed in section 3.1.1.5, NHCs are highly effective organocatalysts that function via a zwitterionic mechanism. cardiff.ac.uksemanticscholar.orgacs.org

Thiourea (B124793) and Amine Functional Catalysts: Bifunctional systems combining a thiourea (as a hydrogen-bond donor) and an amine base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU) can effectively catalyze the ROP of δ-VL. acs.orgacs.orgresearchgate.net The thiourea activates the monomer via hydrogen bonding, while the amine activates the initiating alcohol. rsc.org

Boric Acid (B(OH)₃): Boric acid has been identified as a simple, metal-free, and biocompatible catalyst for the bulk ROP of δ-valerolactone, proceeding through an activated monomer mechanism. mdpi.comnih.govnih.govresearchgate.net

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): TBD is a strong guanidine-type base that acts as a bifunctional catalyst, activating both the monomer and the initiator, leading to fast and controlled polymerization of δ-VL. rsc.orgadvanceseng.comresearchgate.netrsc.org

Cyclic Trimeric Phosphazene Base with Ureas: Strong, non-ionic phosphazene bases, such as cyclic trimeric phosphazene base (CTPB), are highly efficient catalysts for the ROP of lactones. nih.govrsc.org Their activity and selectivity can be further enhanced when used in combination with urea (B33335) co-catalysts. researchgate.net

Organocatalyst SystemCatalyst TypeMechanism
N-Heterocyclic Carbenes (NHCs)Single ComponentZwitterionic ROP
Thiourea / AmineBifunctionalDual Activation (H-Bonding)
Boric AcidAcid CatalystActivated Monomer
TBDBifunctional BaseDual Activation
Phosphazene Base / UreaBifunctionalDual Activation
Enzymatic Polymerization (Biocatalysis)

Enzymatic polymerization has emerged as a green and sustainable alternative to conventional chemical polymerization methods for the synthesis of polyesters. This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and the avoidance of toxic metal catalysts. The ring-opening polymerization (ROP) of δ-valerolactone has been successfully achieved using various enzymes, particularly lipases, which catalyze the formation of ester bonds.

Lipase-Catalyzed Ring-Opening Polymerization

A variety of lipases have been demonstrated to be effective catalysts for the ROP of δ-valerolactone, leading to the formation of poly(δ-valerolactone). These enzymes, derived from different microbial sources, exhibit varying degrees of activity and efficiency in catalyzing the polymerization reaction.

Candida antarctica lipase (B570770) B (CALB): CALB is one of the most widely used and efficient biocatalysts for the ROP of lactones, including δ-valerolactone. mdpi.comnih.gov It is often used in an immobilized form, such as Novozym-435, which enhances its stability and reusability. mdpi.com CALB has been successfully employed in the synthesis of both homopolymers of δ-valerolactone and copolymers with other lactones like ω-pentadecalactone. rsc.org

Pseudomonas fluorescens lipase (PFL): Lipase from Pseudomonas fluorescens has also been shown to effectively catalyze the ROP of δ-valerolactone. nih.govscientific.net Studies have demonstrated its use in the copolymerization of δ-valerolactone with ε-caprolactone, yielding copolymers with varying compositions depending on the reaction conditions. researchgate.net

Candida cylindracea lipase: This lipase, also known as Candida rugosa lipase, has been utilized for the enzymatic polymerization of lactones. mdpi.comagrojournal.org

Archaeoglobus fulgidus esterase (AFEST): A thermophilic esterase from the archaeon Archaeoglobus fulgidus has been successfully used to catalyze the ROP of δ-valerolactone. mdpi.comnih.gov Being a thermophilic enzyme, AFEST offers the advantage of operating at higher temperatures, which can influence the reaction kinetics and polymer properties. mdpi.comresearchgate.net

Optimization of Enzymatic Reaction Conditions

The efficiency of lipase-catalyzed ROP of δ-valerolactone is significantly influenced by several reaction parameters. Optimization of these conditions is crucial for achieving high monomer conversion and controlling the molecular weight of the resulting polymer.

Enzyme Concentration: The concentration of the lipase directly impacts the rate of polymerization. Higher enzyme concentrations generally lead to faster reaction rates. However, an optimal concentration often exists beyond which the increase in rate becomes less significant. For the polymerization of δ-valerolactone using Archaeoglobus fulgidus esterase, the effect of enzyme concentration on monomer conversion and polymer molecular weight has been systematically evaluated. mdpi.com

Temperature: Temperature plays a critical role in enzymatic polymerization, affecting both the enzyme's activity and stability. For each enzyme, there is an optimal temperature at which it exhibits maximum catalytic activity. For instance, the thermophilic esterase from Archaeoglobus fulgidus was used at 70°C for the polymerization of δ-valerolactone. mdpi.com In the case of Pseudomonas fluorescens lipase, copolymerization with ε-caprolactone has been carried out at 60°C. scientific.netresearchgate.net

Reaction Time: The duration of the polymerization reaction influences both the monomer conversion and the molecular weight of the polymer. Generally, longer reaction times lead to higher conversions and molecular weights, up to a certain point where equilibrium is reached or the enzyme starts to lose activity. Polymerization of δ-valerolactone with Archaeoglobus fulgidus esterase was conducted for 72 hours to achieve high monomer conversion. mdpi.com

Medium: The reaction medium, particularly the choice of solvent, can significantly affect the enzyme's activity and the outcome of the polymerization. Lipases often show higher activity in hydrophobic organic solvents. For the ROP of δ-valerolactone catalyzed by Archaeoglobus fulgidus esterase, toluene (B28343) was found to be an effective medium, leading to a monomer conversion of 97%. nih.govmdpi.com Other hydrophobic media like cyclohexane (B81311) and n-hexane also proved to be more effective than hydrophilic or less hydrophobic solvents. nih.gov

Optimization of Enzymatic Polymerization of δ-Valerolactone
EnzymeTemperature (°C)Reaction Time (h)MediumMonomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol)
Archaeoglobus fulgidus esterase7072Toluene972225
Pseudomonas fluorescens lipase75240Bulk942100
Stereoselectivity in Enzymatic Polymerization

Enzymes are chiral catalysts and can exhibit stereoselectivity in polymerization reactions involving chiral monomers. This property is highly valuable for the synthesis of stereoregular polymers with specific properties. While δ-valerolactone itself is achiral, studies on substituted lactones have demonstrated the potential for stereoselective enzymatic polymerization. For instance, chemo-enzymatic pathways have been developed to produce optically enriched (+)-β-methyl-δ-valerolactone and (–)-β-methyl-δ-valerolactone. researchgate.netacs.org The enzymatic polymerization of such chiral monomers can lead to the formation of isotactic or syndiotactic polyesters, depending on the enzyme's preference for one enantiomer over the other. The stereoselectivity of enzymes like Candida antarctica lipase B has been a subject of study to understand and predict its behavior towards different chiral substrates. nih.gov

Kinetic Studies and Thermodynamic Considerations in ROP

The ring-opening polymerization of δ-valerolactone is a reversible process governed by thermodynamic and kinetic factors. Understanding these aspects is crucial for controlling the polymerization process and predicting the properties of the resulting polymer.

Factors Influencing Thermodynamics

The thermodynamics of ROP are primarily dictated by the change in Gibbs free energy (ΔG_p), which is a function of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. nih.govplos.orgresearchgate.net For polymerization to be thermodynamically favorable, ΔG_p must be negative.

Chain-end Reactivity, Monomer, and Catalyst Presence: The thermodynamics of the ROP of δ-valerolactone are influenced by the reactivity of the growing polymer chain end, the monomer itself, and the presence of a catalyst. diva-portal.org

Ring Strain: Ring strain is a significant driving force for the ROP of cyclic esters. plos.orgresearchgate.net The six-membered ring of δ-valerolactone possesses a moderate amount of ring strain, which contributes to a negative enthalpy of polymerization, thus favoring the ring-opening process. The enthalpy of polymerization (ΔH_p) for δ-valerolactone is approximately -12.2 kJ/mol. nih.gov

Rate-Determining Steps and Activation Energy

The kinetics of ROP describe the rate at which the polymerization proceeds and the factors that influence it.

Rate-Determining Steps: In enzymatic ROP of lactones, the rate-determining step is often the formation of the enzyme-lactone complex. researchgate.net For smaller lactones, there can be a tendency to form a non-productive complex with the enzyme, which can inhibit the formation of the crucial acyl-enzyme intermediate. researchgate.net In some chemically catalyzed systems, the rate-determining step is assumed to be the cleavage of the C-O ester bond in the lactone. rsc.org

Activation Energy: The activation energy (E_a) is the minimum energy required for the polymerization reaction to occur. Studies on the copolymerization of γ-valerolactone with ε-caprolactone have shown that the activation energy can be influenced by the composition of the monomer feed. nih.govplos.org

Thermodynamic Parameters for the Ring-Opening Polymerization of δ-Valerolactone and a Substituted Derivative
MonomerΔH_p° (kJ mol⁻¹)ΔS_p° (J mol⁻¹ K⁻¹)
δ-valerolactone-12.2-28.6
β-acetoxy-δ-methylvalerolactone-25 ± 2-81 ± 5
Molecular Weight Control and Polydispersity

Control over molecular weight (MW) and polydispersity (Đ, also known as polydispersity index or PDI) is crucial for tailoring the properties of poly(δ-valerolactone) (PVL) for specific applications. Achieving this control typically relies on employing living or controlled polymerization techniques, where the rates of initiation and propagation are carefully managed to be much faster than the rate of any termination or chain transfer reactions.

Living ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) allows for the synthesis of polymers with predictable number-average molecular weights (Mn) and narrow molecular weight distributions (Đ ≈ 1.01–1.20). The Mn can be predetermined by the initial molar ratio of the monomer to the initiator ([M]0/[I]0). Various catalyst and initiator systems have been developed to achieve this level of control.

For instance, the combination of benzoheterocyclic urea catalysts with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and benzyl (B1604629) alcohol as an initiator has demonstrated a "living"/controlled feature in both bulk and solution polymerizations of δ-VL, yielding PVLs with narrow molecular weight distributions. Similarly, trifluoromethanesulfonimide (HNTf2) has been shown to be an efficient cationic organocatalyst for the living ROP of δ-VL. Using 3-phenyl-1-propanol as an initiator, this system produced PVL where the experimentally determined molecular weight was in close agreement with the theoretical value calculated from the monomer-to-initiator ratio. The living nature of this polymerization was confirmed through kinetic and chain extension experiments.

The choice of the catalytic system is paramount. Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with thiourea (TU) have been used to polymerize functionalized valerolactone monomers, affording polymers with narrow molecular weight distributions. Another efficient organocatalyst is 1,5,7-triazabicyclodec-5-ene (TBD), which is highly effective for synthesizing aliphatic polyesters with controlled characteristics.

The ability to precisely control these parameters enables the synthesis of well-defined PVL homopolymers and provides a foundation for creating more complex architectures like block and graft copolymers with specific functionalities.

Table 1: Examples of Controlled ROP of δ-Valerolactone

Catalyst/Initiator System [δ-VL]₀/[I]₀ Mₙ (Theoretical) (g/mol) Mₙ (Experimental) (g/mol) Polydispersity (Đ) Reference
HNTf₂ / 3-Ph-PrOH 100 9400 9600 Narrow
Fe(OTf)₃ / PS - - up to 32,000 -
Triclorocarban / Organic Base - > 40,000 - ~1.10

Copolymerization Strategies Involving δ-Valerolactone

Copolymerization is a versatile strategy to modify the properties of PVL, combining its characteristics with those of other polymers to create materials with tailored thermal properties, degradation rates, and mechanical performance.

Copolymerization with β-Butyrolactone (BBL)

The copolymerization of δ-valerolactone with β-butyrolactone (BBL) allows for the creation of polyesters with properties intermediate to their respective homopolymers. The reactivity of each monomer is a key factor in determining the final copolymer microstructure. Copper diketiminate complexes, for example, have been used to catalyze the ROP of various cyclic esters. In the polymerization of δ-valerolactone, a rate constant (kobs) of 0.11 min−1 was observed, while β-butyrolactone polymerized at a rate of 3.0 x 10−2 min−1 under similar conditions. This difference in polymerization rates suggests that sequential addition or careful control of reaction conditions would be necessary to avoid the formation of block-like structures and to achieve a random or gradient copolymer.

Copolymerization with ε-Caprolactone

Copolymerization of δ-valerolactone (δ-VL) with ε-caprolactone (ε-CL) is a well-studied approach to create biodegradable polyesters with a wide range of properties. The resulting copolymers, poly(valerolactone-co-caprolactone) or P(VL-co-CL), can be synthesized to have random, gradient, or block microstructures depending on the polymerization strategy.

Both poly(δ-valerolactone) and poly(ε-caprolactone) are semi-crystalline polymers with similar melting temperatures. However, copolymerization disrupts the crystalline structure of both components, leading to a significant depression of the melting point (Tm). The extent of this depression depends on the copolymer composition, with the lowest Tm often observed around a 60 mol% ε-caprolactone content. This modification of thermal properties is a key driver for this copolymerization strategy.

The relative reactivity of the two monomers plays a crucial role in the final polymer architecture. Studies have shown that δ-VL is significantly more reactive than ε-CL in ROP. For instance, reactivity ratios have been reported as rVL = 12.92 and rε-CL = 0.10, indicating a strong preference for the incorporation of δ-VL into the growing polymer chain. This reactivity difference naturally leads to the formation of gradient copolymers when the monomers are polymerized simultaneously, with the δ-VL units being consumed faster and concentrated at the beginning of the polymer chain.

To achieve different microstructures, specific synthetic approaches are required:

Random Copolymers: Can be synthesized by carefully controlling the feed ratio and reaction conditions, though the reactivity difference often leads to a gradient structure.

Block Copolymers: Are typically prepared by the sequential addition of monomers. For example, a PVL block can be synthesized first, followed by the addition of ε-CL to grow a PCL block from the living chain ends.

Various catalytic systems have been employed for this copolymerization, including bimolecular systems of a hydrogen bond donor (like triclorocarban) and an organic base, which can produce high molecular weight cyclic P(VL-co-CL). The combination of YCl3 as a Lewis acid and 2,3,6,7-tetrahydro-5H-thiazolo[3,2-a] pyrimidine (B1678525) (ITU) as an organocatalyst has also been used to effectively synthesize both homo- and block copolymers of ε-CL and δ-VL.

Table 2: Properties of δ-Valerolactone and ε-Caprolactone Copolymers

Copolymer Type Monomer Feed Ratio (EtVP/ε-CL) Mₙ (kDa) Đ T₉ (°C) Tₘ (°C) Reference
Gradient 20/80 44.8 1.6 -60.5 29.4
Gradient 50/50 27.1 1.5 -50.8 none
Gradient 80/20 23.7 1.2 -44.9 none
Block 50/50 30.6 1.7 - 54.5

*Data for EtVP, a derivative of δ-valerolactone.

Copolymerization with Lactides (d,l-Lactide, cis-Lactide, Glycolide)

Copolymerization of δ-valerolactone with lactides (LA), including L-lactide, D-lactide, and their racemic mixture (D,L-lactide), as well as with glycolide (B1360168), is a key strategy for developing biodegradable polymers with a broad spectrum of thermal and mechanical properties. These copolymers find potential applications in fields ranging from packaging to biomedical devices.

Kinetic studies of the copolymerization reveal a significant difference in reactivity between the monomers. Lactide is substantially more reactive than δ-valerolactone. For example, one study calculated the reactivity ratio of lactide to be 47 times higher than that of valerolactone. This disparity causes lactide to be consumed much more rapidly during polymerization, leading to a "composition drift" where the chains are initially rich in lactide units. This inherently produces gradient-like copolymers, which can subsequently be randomized through transesterification reactions, especially at higher temperatures or with certain catalysts like stannous octoate.

The final microstructure—be it blocky, gradient, or random—is influenced by the initial feed ratio. For instance, using stannous octoate as a catalyst, feed ratios (LA:VL) of 70:30, 50:50, and 30:70 have been shown to produce blocky, gradient, and random copolymers, respectively.

Similarly, δ-valerolactone can be copolymerized with glycolide. The choice of initiator can significantly influence the reaction. Acidic initiators tend to favor the incorporation of δ-valerolactone, while complexing initiators favor glycolide. Anionic initiators, however, may only lead to the homopolymerization of glycolide under certain conditions.

Table 3: Properties of Copolymers from a δ-Valerolactone Derivative (EtVP) and L-Lactide

Addition Method Monomer Feed Ratio (EtVP/LLA) Mₙ (kDa) Đ T₉ (°C)
Concurrent 20/80 13.7 1.6 30.0
Concurrent 50/50 18.6 1.5 5.0
Concurrent 80/20 15.6 1.9 -16.8
Sequential 20/80 27.3 1.5 40.8
Sequential 50/50 16.7 1.4 -25.6, 30.5
Sequential 80/20 23.9 2.5 -22.9

Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers incorporating δ-valerolactone allows for the creation of advanced materials with complex architectures and tailored functionalities. These copolymers combine the properties of PVL with other polymer segments, leading to materials with applications in areas like drug delivery and nanotechnology.

Block Copolymers are linear copolymers consisting of two or more distinct polymer chains linked together. The synthesis of PVL-containing block copolymers is typically achieved through controlled/living polymerization techniques. A common strategy involves using a macroinitiator, which is a pre-existing polymer chain with an active initiating group.

For example, amphiphilic diblock and triblock copolymers of PVL and poly(ethylene glycol) (PEG) are frequently synthesized. Methoxy-PEG (mPEG) can act as a macroinitiator for the ROP of δ-VL to create mPEG-b-PVL diblock copolymers. Similarly, a di-hydroxyl PEG can initiate the polymerization from both ends to form PVL-b-PEG-b-PVL triblock copolymers. These amphiphilic structures can self-assemble in aqueous solutions to form micelles or other nanostructures, making them suitable for encapsulating hydrophobic drugs. The synthesis can be performed via metal-free cationic polymerization, ensuring high purity for biomedical applications.

Enzymatic ROP, using catalysts like Candida antarctica Lipase B, also provides a green route to synthesizing block copolymers. By sequentially introducing monomers into a reactor, well-defined block copolymers such as PVL-b-PCL can be prepared. Star-shaped block copolymers, which have multiple polymer arms radiating from a central core, have also been synthesized. For instance, a six-arm star PVL can be synthesized using a multifunctional initiator like dipentaerythritol (B87275), followed by coupling with mPEG to create (PVL-b-mPEG)6 star block copolymers.

Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. The synthesis of graft copolymers involving PVL can be achieved through several methods, including "grafting from," "grafting onto," and "grafting through" approaches. The "grafting from" technique involves initiating the polymerization of a second monomer from active sites along the PVL backbone. Conversely, the "grafting onto" method involves attaching pre-formed polymer chains to the PVL backbone.

Amphiphilic Grafting Polymers (e.g., with Polysarcosine)

Amphiphilic graft copolymers combine a hydrophobic backbone with hydrophilic side chains, or vice versa. Polysarcosine (PSar), a non-ionic, hydrophilic, and biocompatible polypeptoid, is an attractive candidate for creating such structures with PVL. PSar is considered a potential alternative to PEG due to its similar properties and excellent resistance to biofouling.

The synthesis of a PVL-graft-PSar copolymer can be conceptualized through a "grafting onto" or "grafting from" approach. A "grafting from" strategy would involve preparing a PVL backbone with initiator sites along the chain. These sites would then be used to initiate the ring-opening polymerization of a sarcosine (B1681465) N-carboxyanhydride (NCA), growing the PSar chains directly from the PVL backbone. This method allows for control over the density and length of the grafted PSar chains.

Alternatively, a "grafting onto" approach would involve synthesizing PSar chains with a reactive end-group that can be coupled to a functionalized PVL backbone. For example, block copolymers of poly(ε-caprolactone)-block-polysarcosine have been successfully synthesized by initiating the polymerization of sarcosine N-thiocarboxyanhydride from an amine-terminated PCL macroinitiator. A similar strategy could be adapted for PVL. These amphiphilic graft copolymers are of significant interest for biomedical applications, where the PVL component provides a biodegradable hydrophobic domain and the PSar grafts offer a stealth-like hydrophilic corona that can prevent non-specific protein adsorption and improve circulation times in vivo.

Star-Shaped and Comb-Branched Architectures

The synthesis of poly(δ-valerolactone) (PVL) with complex, non-linear architectures such as star-shaped and comb-branched structures has been a subject of significant research. These architectures can impart unique physical and chemical properties compared to their linear counterparts.

Star-Shaped Poly(δ-valerolactone):

Star-shaped PVL is typically synthesized via ring-opening polymerization (ROP) using a multifunctional initiator, often referred to as the core, from which multiple polymer arms radiate. A variety of initiators and catalysts have been employed to achieve well-defined star polymers.

One approach involves the use of a multifunctional alcohol, such as dipentaerythritol (DPE), as the initiator. acs.org In a two-step process, a hydrophobic star-shaped PVL with hydroxyl-terminated functional groups can be synthesized using DPE as the initiator and fumaric acid as a catalyst. acs.org Subsequently, these terminal hydroxyl groups can be further functionalized, for example, by coupling with α-methoxy-ω-chloroformate-poly(ethylene glycol) to create amphiphilic six-arm star diblock copolymers. acs.org Gel permeation chromatography (GPC) and 1H NMR analysis are commonly used to confirm the successful synthesis of these star-shaped copolymers, revealing predictable compositions and narrow molecular weight distributions. acs.org

N-coordinated tin(II) cations have also been demonstrated as efficient catalysts for the ROP of δ-valerolactone to form star-shaped polymers. rsc.org In combination with multifunctional alcohols containing three, four, five, or six hydroxyl groups, these catalysts can produce star-shaped PVL with a corresponding number of arms. rsc.orgresearchgate.net

The thermal properties of star-shaped PVL have been investigated. Differential scanning calorimetry (DSC) analysis has shown that the glass transition temperatures of star PVL homopolymers are not dependent on their molecular weights, while the melting temperatures increase with an increase in the PVL molecular weight. acs.org

Comb-Branched Poly(δ-valerolactone):

Comb-branched PVL, characterized by a polymer backbone with multiple polymeric side chains, can be synthesized using a "grafting from" approach. A common method utilizes a macroinitiator with multiple initiating sites along its chain.

A well-documented method involves the use of hydroxylated polybutadiene (B167195) (HPB) as a macroinitiator and 1,5,7-triazabicyclo-[4.4.0]dec-5-ene (TBD) as an organocatalyst in a "one-step" synthesis. rsc.orgrsc.org This approach allows for the creation of a diverse range of tailor-made linear-comb and star-comb PVLs. rsc.orgrsc.orgresearchgate.net The resulting comb-branched architectures have been shown to influence the polymer's physical properties. For instance, they exhibit lower intrinsic viscosities in solution and lower complex viscosities in the bulk compared to their linear and star-shaped analogues. rsc.org

Furthermore, the branched structure can significantly impact the crystallization behavior of PVL. Wide-angle X-ray diffraction (WAXD) and DSC analyses have indicated that while the comb-branched architecture does not alter the fundamental structure of the PVL crystallites, it can lead to improved crystallization behavior, such as higher crystallinities. rsc.org The thermal properties, including crystallization temperatures (Tcs) and melting temperatures (Tms), as well as the crystallinity of linear-comb PVLs, have been observed to increase with the increasing molecular weight of the individual side arms. rsc.org

ArchitectureSynthesis MethodInitiator/MacroinitiatorCatalystKey Findings
Star-Shaped Ring-Opening Polymerization (ROP)Dipentaerythritol (DPE)Fumaric AcidFormation of six-arm star PVL with hydroxyl end-groups. acs.org
Star-Shaped Ring-Opening Polymerization (ROP)Multifunctional alcohols (3, 4, 5, or 6 -OH groups)N-coordinated tin(II) cationsVersatile synthesis of star PVLs with a controlled number of arms. rsc.orgresearchgate.net
Comb-Branched "Grafting From" ROPHydroxylated Polybutadiene (HPB)1,5,7-triazabicyclo-[4.4.0]dec-5-ene (TBD)Produces linear-comb and star-comb PVLs with lower viscosity and higher crystallinity compared to linear analogues. rsc.orgrsc.org

Polymerization of α-Methylene-δ-Valerolactone (MVL)

α-Methylene-δ-valerolactone (MVL) is a derivative of δ-valerolactone that contains a reactive exocyclic double bond, allowing for different polymerization pathways beyond the ring-opening of the lactone.

Vinyl-Addition Polymerization

The presence of the α-methylene group enables the polymerization of MVL through a vinyl-addition mechanism, similar to the polymerization of acrylic monomers. This process results in a polymer with a carbon-carbon backbone and intact lactone rings as pendant groups.

A key aspect of MVL's vinyl-addition polymerization is its selectivity, particularly in mixtures with δ-valerolactone (DVL). Due to the difficulty in separating MVL and DVL, selective polymerization serves as an effective method for their separation while concurrently producing a valuable polymer. rsc.orgrsc.org In a model mixture containing 30 wt% MVL in DVL, vinyl-addition polymerization can convert MVL into its corresponding vinyl polymer, denoted as P(MVL)VAP, with a high yield of 98%. rsc.orgrsc.org This selective polymerization allows for the subsequent recovery of unreacted DVL in high purity (96% yield) through distillation. rsc.orgrsc.org

The chemoselectivity of the polymerization can be sensitive to reaction conditions. For instance, when using certain catalysts, the reaction temperature can dictate the polymerization pathway. Polymerizations conducted at lower temperatures, such as -30 °C, have been shown to favor the exclusive vinyl-addition polymerization of MVL, achieving over 99% conversion to P(MVL)VAP while leaving the DVL unreacted. rsc.org

Ring-Opening Copolymerization of MVL and δ-Valerolactone

In addition to vinyl-addition polymerization, MVL can undergo ring-opening polymerization (ROP), which involves the opening of the lactone ring to form a polyester (B1180765). When copolymerized with δ-valerolactone (DVL), this results in a copolyester that incorporates both monomer units into the polymer backbone.

The ring-opening copolymerization of a mixture of MVL and DVL can lead to the formation of a DVL/MVL copolyester. rsc.orgrsc.org This approach presents an alternative strategy for the utilization of MVL/DVL mixtures. rsc.org Unsaturated polyesters can be synthesized through the ring-opening copolymerization of α-methylene-δ-valerolactone and δ-valerolactone. researchgate.net

The reactivity of MVL in ROP has also been explored with other cyclic esters, such as ε-caprolactone (CL). Chemoselective ring-opening copolymerization (ROCP) of MVL with CL has been achieved using an organophosphazene/urea binary catalyst system, exclusively producing functional P(MVL-co-CL) copolyesters without the formation of vinyl-addition products. rsc.org Kinetic studies in this system revealed that MVL has a much higher reactivity than CL, leading to the formation of a gradient copolyester. rsc.org The pendent double bonds in the resulting copolyesters can be further modified, for instance, through a thiol-Michael addition reaction. rsc.org

Polymerization TypeMonomer(s)Key FeaturesResulting Polymer
Vinyl-Addition Polymerization α-Methylene-δ-valerolactone (MVL)Selective polymerization of the vinyl group. rsc.orgrsc.orgP(MVL)VAP with a carbon-carbon backbone and pendant lactone rings. rsc.orgrsc.org
Ring-Opening Copolymerization α-Methylene-δ-valerolactone (MVL) and δ-Valerolactone (DVL)Copolymerization through the opening of the lactone rings. rsc.orgDVL/MVL copolyester. rsc.org

Derivatives and Functionalized Compounds of δ Valerolactone

Synthesis of Functionalized δ-Valerolactone Derivatives

The synthesis of functionalized δ-valerolactone derivatives can be achieved through various chemical and biological methods, allowing for the introduction of a wide array of functional groups. One notable approach is the diastereoselective preparation of substituted δ-valerolactones. For instance, the syntheses of (3R,4S)- and (3R,4R)-simplactones have been accomplished in five steps starting from N-acyl thiazolidinethione chiral auxiliaries. acs.org This method features a double diastereoselective acetate (B1210297) aldol (B89426) reaction where the chirality is controlled exclusively by the auxiliary. acs.org

Continuous, gas-phase synthesis represents another efficient method for producing certain derivatives. For example, α-methylene-δ-valerolactone (MVL) can be synthesized from δ-valerolactone (DVL) and formaldehyde (B43269) (FA) using alkaline earth oxide catalysts. rsc.org Supported on silica (B1680970), catalysts such as magnesium oxide (MgO), calcium oxide (CaO), and barium oxide (BaO) have shown activity in MVL production. rsc.org Specifically, CaO and BaO demonstrated high selectivity to MVL at significant DVL conversion rates. rsc.org

Chemo-enzymatic pathways offer a green and highly selective route to optically enriched δ-valerolactone derivatives. These methods combine chemical synthesis with enzymatic reactions to achieve high enantiomeric excess.

Optically Active δ-Valerolactone Derivatives

Optically active δ-valerolactone derivatives are of particular interest due to their chiral properties, which are leveraged in specialized applications such as ferroelectric liquid crystals.

Chemo-enzymatic pathways have been successfully developed to produce optically enriched (+)-β-methyl-δ-valerolactone and (−)-β-methyl-δ-valerolactone. acs.org This process can start with anhydromevalonolactone, which is synthesized via the acid-catalyzed dehydration of bioderived mevalonate. acs.org The use of different enoate reductases allows for the selective synthesis of either the (+) or (−) enantiomer with high enantiomeric excess and conversion rates. acs.org For example, a mutant enoate reductase can transform anhydromevalonolactone into (+)-β-methyl-δ-valerolactone, while a different enoate reductase can yield the (−)-enantiomer with even higher selectivity. acs.org

Optically active 2-hydroxy-5,5-dialkyl-δ-valerolactone derivatives have demonstrated significant potential as chiral dopants for ferroelectric liquid crystals. rsc.org When introduced in small quantities, these compounds can induce high magnitudes of spontaneous polarization (Ps) and long helical pitches in the chiral nematic phase (N*). rsc.org The alkyl chains at the C-5 position of the lactone ring play a crucial role in determining these properties. rsc.org

Research has shown that a ferroelectric liquid crystal mixture containing just 2 mol% of (S)-2-(4′-octyloxybiphenyl-4-carboxy)-5,5-dipropyl-δ-valerolactone can exhibit a spontaneous polarization as large as 9.6 nC/cm² and a fast response time. rsc.org The rigid 'pseudo-chair' conformation of the 5,5-dialkyl-δ-valerolactone ring, as determined by ¹H NMR studies, contributes to these desirable properties. rsc.org

α-Methylene-δ-Valerolactone (MVL) as a Polymerizable Derivative

α-Methylene-δ-valerolactone (MVL) is a key derivative of δ-valerolactone, notable for its exocyclic double bond which makes it amenable to polymerization.

The synthesis of MVL can be performed through a continuous, gas-phase reaction of δ-valerolactone (DVL) with formaldehyde (FA) over alkaline earth oxide catalysts. rsc.org This process can, however, result in a mixture of MVL and DVL which is challenging to separate. rsc.org To address this, selective polymerization strategies have been developed. rsc.org

MVL can undergo both vinyl-addition polymerization (VAP) to form an acrylic polymer, (PMVL)VAP, and ring-opening polymerization (ROP) to yield a polyester (B1180765), (PMVL)ROP. rsc.org In a mixture of MVL and DVL, selective VAP of MVL can be achieved, allowing for the recovery of unreacted DVL. rsc.org Alternatively, ROP of the mixture can lead to a DVL/MVL copolyester. rsc.org The kinetics of MVL homopolymerization have been studied, revealing a low ceiling temperature (Tc) of 83°C, which indicates that depolymerization is competitive with polymerization. acs.org The heat of polymerization (ΔHp) has been determined to be -38.8 kJ/mol, and the entropy of polymerization (ΔS°p) is -108.8 J/(K·mol). acs.org

The resulting poly(α-MVL) is soluble in solvents like DMF and Me2SO and exhibits a 10% weight loss at 280°C in air, as shown by thermogravimetric analysis. acs.org

Development of Depolymerizable δ-Lactone Based Vitrimers

The development of depolymerizable polymers is a significant step towards a circular economy for plastics. Biobased δ-valerolactone is an ideal candidate for creating such materials due to the low ceiling temperature of its ring-opening polymerized aliphatic polyesters, which allows them to depolymerize back to their monomers. digitellinc.com

A depolymerizable vitrimer that allows for both reprocessability and monomer recovery has been developed through a one-pot, two-step synthesis from cyclic lactones. nih.gov This approach solidifies amorphous poly(δ-lactone) into an elastomer, the δ-lactone vitrimer, which possesses properties of reprocessing and healing. nih.gov

The formation of the δ-lactone vitrimer is achieved by using a vinyl ether cross-linker that creates dynamic acetal (B89532) linkages within the polymer network. nih.gov These dynamic bonds are key to the vitrimer's unique properties, as they can undergo associative exchange reactions, allowing the network topology to reconfigure at elevated temperatures without compromising the material's integrity. digitellinc.comnih.gov This mechanism enables the material to be reprocessed and healed. nih.gov

Other Synthesized Derivatives

Beyond its use in polymerization, δ-valerolactone serves as a versatile starting material for the synthesis of various functionalized compounds. These derivatives are accessed through ring-opening reactions or other modifications, leading to molecules with distinct properties and applications. Key examples include the natural product (+)-Guadinomic Acid, as well as simpler derivatives like Sodium δ-hydroxyvalerate, Methyl δ-hydroxyvalerate, and 5-Hydroxyvaleraldehyde.

(+)-Guadinomic Acid

The synthesis commences with the transesterification of δ-valerolactone with methanol (B129727), followed by Swern oxidation to produce an aldehyde intermediate. A key step in the synthesis is the hydroxyl-directed guanidylation of unactivated alkenes, which allows for the direct and stereoselective incorporation of the crucial guanidine (B92328) unit.

(+)-Guadinomic Acid is part of the guadinomine family of natural products, which were isolated from the culture broth of Streptomyces sp. K01–0509. Members of this family are recognized as potent inhibitors of the bacterial type III secretion system (T3SS), a virulence mechanism used by many Gram-negative pathogens. This inhibitory activity makes them promising candidates for the development of new anti-infective agents.

| Biological Significance | Inhibitor of bacterial Type III Secretion System (T3SS) |

Sodium δ-Hydroxyvalerate

Sodium δ-hydroxyvalerate, also known as sodium 5-hydroxypentanoate, is the sodium salt of 5-hydroxyvaleric acid. It can be synthesized through the base-catalyzed hydrolysis (saponification) of δ-valerolactone. In this reaction, a base such as sodium hydroxide (B78521) cleaves the ester bond of the lactone, forming the corresponding carboxylate salt and a primary alcohol group on the same molecule. This derivative is a white to off-white solid. pharmaffiliates.com

Table 2: Physicochemical Properties of Sodium δ-Hydroxyvalerate

Property Value
CAS Number 37435-69-1
Molecular Formula C₅H₉NaO₃
Molar Mass 140.11 g/mol cymitquimica.comnih.gov
Appearance White to Off-White Solid pharmaffiliates.com
Melting Point 162-164°C

| Solubility | Slightly soluble in DMSO (heated) and Methanol |

Methyl δ-Hydroxyvalerate

Methyl δ-hydroxyvalerate, also known as methyl 5-hydroxypentanoate, is the methyl ester of 5-hydroxyvaleric acid. cymitquimica.comchemicalbook.com Its synthesis from δ-valerolactone is achieved via an acid-catalyzed ring-opening reaction with methanol. nih.gov This process, known as methanolysis, involves treating δ-valerolactone with methanol in the presence of an acid catalyst, such as sulfuric acid, which opens the lactone ring to yield the hydroxy ester. nih.govbiosynth.com This reaction is a fundamental step in the multi-step synthesis of (+)-Guadinomic Acid. nih.gov The compound exists as a liquid at room temperature. cymitquimica.comsigmaaldrich.com

Table 3: Physicochemical Properties of Methyl δ-Hydroxyvalerate

Property Value
CAS Number 14273-92-8 chemicalbook.comsigmaaldrich.com
Molecular Formula C₆H₁₂O₃ sigmaaldrich.comnih.gov
Molecular Weight 132.16 g/mol chemicalbook.comnih.gov
Appearance Liquid / Oil cymitquimica.comchemicalbook.com

| Storage Temperature | 2-8°C or Room Temperature chemicalbook.comsigmaaldrich.com |

5-Hydroxyvaleraldehyde

5-Hydroxyvaleraldehyde, or 5-hydroxypentanal, is an aliphatic aldehyde that also contains a terminal hydroxyl group. orgsyn.org It is a known intermediate in the synthesis of δ-valerolactone from 1,5-pentanediol (B104693) through vapor-phase dehydrogenation. kyoto-u.ac.jp In solution, 5-hydroxyvaleraldehyde exists predominantly in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran (B1345630). kyoto-u.ac.jp The synthesis of 5-hydroxyvaleraldehyde can be accomplished by the hydrolysis of 2,3-dihydropyran. orgsyn.orgkyoto-u.ac.jp

Table 4: Physicochemical Properties of 5-Hydroxyvaleraldehyde

Property Value
CAS Number 4221-03-8
Molecular Formula C₅H₁₀O₂
Appearance Clear, colorless, viscous oil orgsyn.org
Boiling Point 62–66°C at 9–10 mm Hg orgsyn.org
Refractive Index (n²⁵D) 1.4513 orgsyn.org

| Structural Feature | Exists in equilibrium with its cyclic lactol form, 2-hydroxy-terahydropyran kyoto-u.ac.jp |

Degradation and Environmental Fate of Poly δ Valerolactone Pδ Vl

Biodegradation Studies

Biodegradation studies are crucial for understanding the environmental impact and the behavior of Pδ-VL in physiological conditions. These studies often involve evaluating the polymer's breakdown in the presence of microorganisms or through abiotic processes like hydrolysis.

Hydrolytic Degradation Mechanisms

The primary mechanism for the degradation of Pδ-VL, like other aliphatic polyesters, is hydrolytic degradation, which involves the cleavage of its ester linkages in the presence of water. researchgate.net This process can occur through bulk erosion, where water penetrates the entire polymer matrix, or surface erosion, where degradation is confined to the polymer surface. For Pδ-VL, degradation often follows a bulk erosion pattern, which is controlled by the rate of water uptake. researchgate.net

The hydrolytic degradation of polyesters can be influenced by pH. Under aqueous neutral or acidic conditions, the primary pathway for polyester (B1180765) hydrolysis is through a "backbiting" mechanism starting from the chain end. researchgate.net However, under basic conditions, a mid-chain cleavage mechanism is promoted, which can be accelerated by the presence of certain functional groups within the polymer backbone. researchgate.net The δ-valerolactone units have been observed to have a higher resistance to hydrolysis compared to lactide units in copolymers, which is attributed to their more hydrophobic character and a lower proportion of ester groups. researchgate.net

Influence of Polymer Structure and Crystallinity on Biodegradation Rate

The rate of Pδ-VL biodegradation is significantly influenced by its structural and physical properties, particularly its crystallinity. Amorphous regions of the polymer are more susceptible to hydrolytic attack because water can more easily penetrate these less-ordered domains. researchgate.netncsu.edu Consequently, polymers with lower crystallinity generally exhibit faster degradation rates. ncsu.edunih.gov

The incorporation of comonomers can alter the crystallinity and, therefore, the degradation rate. For example, copolymerizing ε-caprolactone with δ-valerolactone can lead to a decrease in crystallinity, which in turn accelerates the degradation of the copolymer. nih.gov Similarly, copolymers of (R,S)-β-hydroxybutyrate (PHB) and δ-valerolactone (δ-VL) with a higher PHB content (over 10%) show a high degree of biodegradation, around 85% after 35 days. itb.ac.idresearchgate.net In contrast, the homopolymer of δ-valerolactone (PVL) has a higher crystallinity and thus degrades more slowly, with only about 25% degradation observed after 35 days. itb.ac.idresearchgate.net

The relationship between copolymer composition and degradation is further illustrated in the table below, which shows the final biodegradation of P(HB-co-VL) copolymers after 35 days in activated sludge.

Copolymer Composition (PHB/PVL)Final Biodegradation (%)
100/0~88
90/10~85
69/31~85
11/89~25
0/100~25
Data sourced from biodegradation studies in activated sludge over 35 days. itb.ac.idresearchgate.net

As shown, copolymers with a high percentage of PHB exhibit high levels of biodegradation, while the homopolymer PVL and the copolymer with a very high PVL content show significantly lower degradation over the same period. This highlights the critical role of polymer composition and the resulting crystallinity in determining the rate of biodegradation. itb.ac.id

Degradation in Aerobic Media (e.g., Activated Sludge)

The biodegradation of Pδ-VL and its copolymers has been studied in aerobic environments like activated sludge, which contains a diverse population of microorganisms capable of breaking down polymers. ncsu.eduitb.ac.idresearchgate.net In these environments, the degradation process is typically monitored by measuring the biochemical oxygen demand (BOD). itb.ac.id

Studies have shown that Pδ-VL is biodegradable in activated sludge, although at a slower rate than some other biopolymers like bacterial poly(R)-β-hydroxybutyrate (PHB). ncsu.eduitb.ac.id For instance, after 35 days of incubation in activated sludge, bacterial PHB can reach a final biodegradation of around 94%, while atactic P(R,S)-β-HB reaches about 88%. itb.ac.iditb.ac.id In contrast, homopolymer Pδ-VL shows a much lower biodegradation of approximately 25% in the same timeframe. itb.ac.idresearchgate.net

The rate of degradation in activated sludge is also influenced by the polymer's structure and crystallinity, as discussed previously. Copolymers of β-hydroxybutyrate and δ-valerolactone with a PHB content greater than 10% exhibit a high degree of biodegradation, reaching about 85% after 35 days. itb.ac.idresearchgate.netitb.ac.id This suggests that the presence of the more readily biodegradable PHB units facilitates the breakdown of the entire copolymer chain. The degradation process in activated sludge involves both enzymatic and hydrolytic actions, where microorganisms secrete enzymes that attack the polymer, breaking it down into smaller molecules that can be assimilated. ncsu.edu

Biocompatibility and Low Cytotoxicity Considerations

Pδ-VL is considered a biocompatible material, meaning it is well-tolerated by cells and tissues, making it a promising candidate for biomedical applications. ontosight.ainih.govmdpi.com This biocompatibility is essential for its use in medical devices, drug delivery systems, and tissue engineering scaffolds. ontosight.ai

Studies have demonstrated that Pδ-VL exhibits low cytotoxicity. chemicalbook.com For example, in vitro cytotoxicity assays using blank micelles made from PEO-b-P(CL-ran-VL) copolymers showed cell viability of over 80% after 48 hours, indicating minimal toxicity to the cells. mdpi.com Similarly, folic acid-conjugated δ-valerolactone-based copolymers have been investigated for targeted drug delivery, with the polymer itself showing good biocompatibility. nih.govplos.org The low toxicity of Pδ-VL is a key advantage, as it minimizes adverse reactions when used in the body. nih.gov The development of metal-free catalysts for the polymerization of δ-valerolactone further enhances its suitability for biomedical purposes by eliminating concerns about toxic metal residues. nih.gov

The combination of biodegradability and biocompatibility makes Pδ-VL an attractive material for creating devices that can perform a specific function and then safely degrade and be absorbed by the body over time. ontosight.aigoogle.com

Advanced Analytical and Computational Methodologies in δ Valerolactone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of δ-Valerolactone, offering non-destructive analysis of its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of δ-Valerolactone and its polymers. ¹H NMR provides precise information about the chemical environment of hydrogen atoms within the molecule. In the ¹H NMR spectrum of δ-Valerolactone, distinct signals corresponding to the protons at different positions of the lactone ring can be observed. For instance, in a C₆D₆ solution, signals have been reported at chemical shifts (δ) of approximately 1.08, 1.16, 2.08, and 3.71 ppm chegg.com. Another source reports shifts at 4.34, 2.55, and a range of 2.15 to 1.63 ppm chemicalbook.com. These shifts are characteristic of the protons on the carbon atoms adjacent to the oxygen atom and the carbonyl group, as well as the other methylene groups in the ring.

In the context of poly(δ-valerolactone) (PVL), ¹H NMR is used to confirm the chemical structure of the resulting polyesters after ring-opening polymerization nih.govresearchgate.net. The technique allows for the identification of end groups and the repeating monomer units within the polymer chain nih.govresearchgate.net.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MSⁿ) complements NMR by providing detailed information on the molecular weight and fragmentation patterns of oligomers and polymers. In studies of PVL, ESI-MS spectra have revealed the presence of different types of polymer chains, such as those terminated with benzyl (B1604629) ester and hydroxyl groups, or carboxyl and hydroxyl end groups, alongside cyclic oligomers nih.govresearchgate.net. ESI-MSⁿ experiments, particularly using collision-induced dissociation (CID), are employed to explore the fragmentation of sodium adducts of individual polyester (B1180765) molecules nih.govresearchgate.net. A common fragmentation pathway observed for poly(δ-valerolactone) involves the neutral loss of a δ-valerolactone monomer unit (100 Da) through a backbiting reaction nih.govresearchgate.net. This process involves the attack of a hydroxyl end group on an adjacent carbonyl carbon, leading to the release of a cyclic monomer researchgate.net.

Interactive Data Table: ¹H NMR Chemical Shifts for δ-Valerolactone

Assign.Shift (ppm) chemicalbook.com
A4.34
B2.55
C2.15 to 1.63

Note: The assignments A, B, and C correspond to the different proton environments in the δ-Valerolactone molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in δ-Valerolactone and its polymers. The FTIR spectrum of δ-Valerolactone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group within the lactone ring nih.gov. This peak is a key indicator of the lactone structure. The NIST Chemistry WebBook provides a reference infrared spectrum for tetrahydro-2H-pyran-2-one (an alternative name for δ-Valerolactone) nist.gov. In polymerization studies, FTIR is used to monitor the conversion of the monomer to the polymer and to confirm the structure of the resulting polyester rsc.org.

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying the conformational properties of molecules. Research on δ-Valerolactone has utilized Raman spectroscopy to investigate its conformational equilibrium osti.gov. Theoretical calculations combined with experimental Raman spectra have shown that δ-Valerolactone predominantly exists in a half-chair conformation, with a boat conformation being slightly higher in energy osti.gov. Studies on related compounds like (-)-R-mevalonolactone, which also possesses a δ-lactone ring, have demonstrated the utility of Raman and Raman optical activity (ROA) spectroscopy in elucidating the conformational diversity of the six-membered ring nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polymers, including poly(δ-valerolactone) (PVL) nih.gov. It allows for the gentle ionization of large molecules, often forming adducts with ions like sodium ([M+Na]⁺) researchgate.netresearchgate.net. ESI-MS analysis of PVL has been instrumental in identifying the distribution of oligomers and the chemical nature of their end-groups nih.govnih.govresearchgate.net. For instance, studies have confirmed the formation of linear copolymer chains and characterized the end groups and repeating units nih.gov. Tandem ESI-MS (MS/MS) experiments are particularly insightful for elucidating the fragmentation patterns of these polymers. A characteristic fragmentation of PVL oligomers is the sequential loss of δ-valerolactone monomer units (100 Da) researchgate.netresearchgate.net.

Interactive Data Table: Major Fragment Ion Series in ESI-MS/MS of Poly(δ-valerolactone)

Precursor Ion (m/z)Fragmentation PathwayProduct Ions (m/z)Reference
1285Neutral loss of δ-valerolactone (100 Da)1185, 1085, 985, 885, 785 researchgate.net
1113Fragmentation from both ends of the oligomerMultiple series of fragment ions nih.gov
831Fragmentation of oligomers with benzyl and carboxyl end groups- researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another key technique for the characterization of synthetic polymers like poly(δ-valerolactone) nih.govrsc.org. It provides information on the absolute molecular weight distribution (Mn, Mw) and can reveal the presence of different polymer series (e.g., linear vs. cyclic) nih.govresearchgate.net. In the analysis of PVL, MALDI-TOF-MS spectra typically show distributions of peaks, where each peak corresponds to a specific oligomer, often as a sodium or potassium adduct. The mass difference between adjacent peaks in a series corresponds to the mass of the repeating monomer unit (100.12 g/mol for δ-valerolactone) nih.gov. Studies have used MALDI-TOF-MS to confirm that PVL samples can be a mixture of linear oligomers with different end groups and a small amount of cyclic oligomers, with the latter being less apparent at higher molar masses nih.govresearchgate.net.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical method used for the separation, identification, and quantification of volatile and semi-volatile compounds. In δ-Valerolactone research, GC/MS serves as a crucial tool for its detection and analysis in various matrices, including complex biological fluids like saliva and serum. scispace.compnnl.gov

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase lining the column and the mobile gaseous phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. researchgate.net

Research has demonstrated that GC/MS is a highly effective technique for the analysis of δ-Valerolactone, in some cases providing lower detection limits compared to liquid chromatography/mass spectrometry (LC/MS). scispace.compnnl.gov The analysis of δ-Valerolactone by GC/MS requires careful optimization of parameters such as the injection port temperature, as lactones can be thermally labile. scispace.com For instance, an injection port temperature of 220°C has been successfully used for δ-Valerolactone analysis. scispace.com The fragmentation patterns produced by the mass spectrometer are essential for confirming the identity of the compound. researchgate.net

Chromatographic Techniques

Chromatographic techniques are fundamental in the study of δ-Valerolactone, particularly for the characterization of its polymeric form, poly(δ-valerolactone). These methods separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers derived from δ-Valerolactone. lcms.czmalvernpanalytical.comresolvemass.ca GPC separates molecules based on their hydrodynamic volume or size in solution. resolvemass.ca The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. resolvemass.ca

In the context of poly(δ-valerolactone) (PVL) research, GPC is routinely used to determine key molecular weight parameters:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI) , which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. nih.gov

The successful synthesis of various PVL structures, including linear, star-shaped, and block copolymers, has been confirmed using GPC analysis. nih.govnih.gov Typical experimental setups for PVL analysis involve using tetrahydrofuran (THF) as the eluent at a controlled flow rate and temperature (e.g., 1.0 mL/min at 40 °C), with the system calibrated using polystyrene standards of known molecular weights. nih.gov

Table 1: Molecular Weight Data for Poly(δ-valerolactone) Samples Determined by GPC/SEC.
Polymer SampleNumber-Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)Reference
PVL synthesized with AFEST catalyst (72h)~1540 (Calculated from 1H NMR)Not Reported nih.gov
Methoxy-terminated PVL (P20085-VLOCH3)2200 (Determined by NMR)1.4 polymersource.ca
Six-arm star PVL homopolymers5000 - 49000Narrow nih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for understanding the thermal stability, phase transitions, and performance of poly(δ-valerolactone) materials.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of polymers. hu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For semi-crystalline polymers like poly(δ-valerolactone), DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm). mdpi.com

The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The Tm is the temperature at which the crystalline domains of the polymer melt and become disordered. hu-berlin.de Studies on pure poly(δ-valerolactone) report a glass transition temperature of approximately -63 °C and a melting point of around 58 °C. mdpi.com These properties are influenced by factors such as molecular weight and the presence of other materials in composites or blends. nih.govmdpi.com For example, the melting temperatures of PVL homopolymers and their amphiphilic copolymers have been shown to increase with a corresponding increase in the PVL molecular weight. nih.gov Conversely, the glass transition temperatures of star-shaped PVL homopolymers with Mn between 5,000 and 49,000 are not dependent on their molecular weights. nih.gov

Table 2: Thermal Properties of Poly(δ-valerolactone) and its Composites by DSC.
MaterialGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Reference
Pure PDVL-6358 mdpi.com
PDVL/TiO2 (1 wt%)-6457 mdpi.com
PDVL/TiO2 (3 wt%)-6556 mdpi.com
PDVL/TiO2 (5 wt%)-6655 mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It provides critical information about the thermal stability and decomposition profile of materials. youtube.com For poly(δ-valerolactone), TGA is used to determine the temperature at which the polymer begins to degrade and to study the kinetics of its decomposition. mdpi.comaku.edu.tr

While extensive research on the degradation behavior of other aliphatic polyesters exists, fewer investigations have been reported for poly(δ-valerolactone). mdpi.com TGA studies performed under a nitrogen atmosphere show that the thermal stability of PVL can be significantly enhanced by incorporating inorganic nanofillers. For example, the addition of titanium dioxide (TiO₂) nanoparticles to a PVL matrix has been shown to improve its thermal stability, with the effect increasing as the filler loading increases. mdpi.com The TGA instrument consists of a high-precision microbalance, a furnace for controlled heating, and a sample pan. youtube.com The resulting data, typically plotted as weight percentage versus temperature, reveals the temperature ranges where different components (like moisture or the polymer itself) degrade. youtube.com

Morphological and Structural Characterization

The performance of materials derived from δ-valerolactone, especially in applications like tissue engineering scaffolds, is highly dependent on their physical structure and surface characteristics. nih.gov Various advanced analytical techniques are employed to characterize the morphology and crystal structure of poly(δ-valerolactone) and its composites.

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and internal morphology of PVL-based materials. nih.govresearchgate.net In the context of tissue engineering scaffolds, SEM images can confirm the presence of interconnected micropores, which are essential for cell growth and nutrient transport. nih.govresearchgate.net

X-ray Diffraction (XRD) is a key technique for investigating the crystalline structure of materials. mdpi.comacs.org XRD analysis of poly(δ-valerolactone) reveals its semi-crystalline nature. mdpi.com Studies have indicated that the crystal structure of PVL is orthorhombic. researchgate.net Furthermore, XRD is used to determine if the incorporation of fillers, such as β-tricalcium phosphate (B84403) or titanium dioxide, alters the polymer's crystal structure or introduces new crystalline phases. mdpi.comnih.gov

Micro-Computed Tomography (micro-CT) provides three-dimensional visualization and quantification of the internal structure of materials without destroying the sample. For PVL scaffolds, micro-CT data is used to determine crucial parameters like porosity and pore interconnectivity, which are critical for their function in tissue regeneration. nih.govresearchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and porous architecture of materials derived from δ-valerolactone. In the field of biomedical engineering, SEM is crucial for characterizing tissue engineering scaffolds, ensuring they possess the appropriate structure for cell infiltration, adhesion, and proliferation.

Research on poly(δ-valerolactone) (Pδ-VL) based composites has extensively utilized SEM to evaluate their suitability as scaffolds. For instance, in composites of Pδ-VL with poly(ethylene-co-vinylalcohol) and β-tricalcium phosphate, SEM analysis confirmed the presence of interconnected micropores, a critical feature for scaffold functionality nih.govchemicalbook.com. The porosity of these scaffolds can be quantified using methods like micro-computed tomography (micro-CT), with SEM providing visual confirmation of the porous network nih.gov.

In another study, nanohybrid materials of Pδ-VL and titanium dioxide (TiO2) were prepared for tissue engineering applications. SEM micrographs revealed distinct surface morphologies depending on the preparation method (solvent casting vs. polymer melting) mdpi.com. The solvent casting method produced a porous, furrowed surface. The porosity of these scaffolds was determined to be as high as 78.23% for a sample containing 1 wt% of TiO2 mdpi.com. The analysis of pore size distribution from SEM images indicated that most pores were in the range of 30 to 100 μm, with the presence of smaller pores (<5 μm) suggesting a high degree of interconnection mdpi.com.

MaterialKey SEM FindingsReference
PEVAL/Pδ-VL/β-TCP CompositeRevealed interconnected micropores essential for scaffold applications. Peak pore size ranged from 208 to 268 μm. nih.gov
Pδ-VL/TiO2 NanohybridShowed a porous and furrowed surface morphology. Porosity was measured at 78.23% for 1 wt% TiO2. mdpi.com
Pδ-VL/TiO2 NanohybridPore size distribution was primarily between 30 and 100 μm, with smaller pores indicating interconnection. mdpi.com

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of δ-valerolactone-based materials. It provides information on the arrangement of polymer chains, the degree of crystallinity, and the potential formation of new crystalline phases in composite materials.

The XRD patterns of poly(δ-valerolactone) typically show characteristic peaks corresponding to its semi-crystalline nature. For instance, in a blend of Pδ-VL and poly(ethylene-co-vinylalcohol) (PEVAL), the XRD spectrum of the Pδ-VL component displays two main peaks, an intense one at 22.1° and a less intense one at 24.5° nih.gov. When Pδ-VL is combined with other materials, such as β-tricalcium phosphate (β-TCP), XRD analysis can confirm the presence of the individual components and assess the homogeneity of the composite nih.gov.

MaterialCharacteristic XRD Peaks (2θ)Key FindingsReference
Poly(δ-valerolactone) (Pδ-VL)22.1° (intense), 24.5° (less intense)Confirms the semi-crystalline nature of Pδ-VL. nih.gov
PEVAL/Pδ-VL Blend20.0° (PEVAL), 22.1°, 24.5° (Pδ-VL)The blend shows the characteristic peaks of each component. nih.gov
Pδ-VL/TiO2 NanocompositeCharacteristic peaks of Pδ-VL and TiO2No new crystalline structures formed; increased degree of crystallinity with higher TiO2 content. mdpi.com
PLA/Pδ-VL Supramolecular CopolymerPeaks at 21.8° and 24.5° (Pδ-VL)Crystallinity of Pδ-VL blocks decreases with increased PLA stereocomplexation. acs.org

Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to examine the behavior of δ-valerolactone at an atomic level. These theoretical approaches complement experimental work by offering detailed mechanistic insights, predicting molecular properties, and guiding the development of new catalysts and processes.

Density Functional Theory (DFT) Calculations for Polymerization Mechanisms

Density Functional Theory (DFT) has emerged as a crucial tool for investigating the mechanisms of δ-valerolactone polymerization. By calculating the energies of reactants, transition states, and products, DFT can elucidate the most favorable reaction pathways and identify rate-determining steps.

A significant area of focus has been the ring-opening polymerization (ROP) of δ-valerolactone catalyzed by N-heterocyclic carbenes (NHCs). DFT calculations have been employed to rationalize the reaction mechanism, both with and without the presence of an alcohol co-initiator chemicalbook.com. These studies have confirmed that the polymerization proceeds via a cationic mechanism. The calculations help to understand the kinetics and thermodynamics of the process, which is essential for producing polyesters with desired properties chemicalbook.com.

Furthermore, DFT has been used to compare the polymerizability of δ-valerolactone with other lactones, such as γ-butyrolactone. These studies have revealed that the lower strain of the γ-butyrolactone ring and the stability of coiled conformations in its corresponding polymer contribute to its lack of polymerizability, in contrast to δ-valerolactone.

StudyComputational MethodKey FindingsReference
ROP of δ-valerolactone with β-butyrolactoneDFTConfirmed a cationic ROP mechanism catalyzed by scandium triflate. chemicalbook.com
Thermochemistry of δ-valerolactone polymerizationDFT (M06-2X/cc-pVTZ)Calculated thermochemical data (ΔHrxn and ΔGrxn) for competing reactions in DVL synthesis. osti.gov

Molecular Mechanics Calculations for Conformation Studies

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly useful for studying the conformational preferences of flexible molecules like δ-valerolactone.

Early studies using molecular mechanics, in conjunction with experimental techniques like microwave spectroscopy, have determined the preferred conformations of δ-valerolactone in the gas phase. These investigations revealed the presence of two primary conformers: a half-chair and a boat form. The energy difference between these two conformers was calculated to be approximately 0.6 kcal/mol, with the half-chair being the more stable form acs.org. In the crystalline state, only the more stable half-chair conformer is observed acs.org. These conformational details are important as the ring strain, which is influenced by the conformation, is a key driving force for the ring-opening polymerization of lactones.

ConformerRelative Energy (kcal/mol)StabilityReference
Half-Chair0.0More Stable acs.org
Boat~0.6Less Stable acs.org

Enzyme-Docking Programs for Biocatalysis (e.g., LibDock)

Enzyme-docking programs are computational tools used to predict the binding orientation of a small molecule (ligand) to a protein (enzyme). This information is invaluable for understanding enzyme-substrate interactions and for designing new biocatalysts. In the context of δ-valerolactone, docking studies can shed light on how enzymes can be used for its synthesis or degradation.

While specific studies using the LibDock program for δ-valerolactone were not prominently found, research on lactonases, a class of enzymes that hydrolyze lactones, has employed computational docking to understand their mechanism and stereoselectivity. For example, docking studies of various lactones into the active site of lactonase enzymes have provided insights into the key amino acid residues involved in substrate binding and catalysis researchgate.netnih.gov. Such studies are crucial for the rational design of mutant enzymes with improved activity or altered substrate specificity, which could be beneficial for the biocatalytic production or recycling of polyesters derived from δ-valerolactone.

Orbital Overlap and Atomic Charge Analyses

The electronic structure of δ-valerolactone, particularly the distribution of electron density and the nature of its chemical bonds, can be analyzed using computational methods that calculate atomic charges and assess orbital overlap. These analyses provide a deeper understanding of the molecule's reactivity.

Mülliken population analysis is one such method used to assign partial atomic charges to the atoms in a molecule. In a comparative study of δ-valerolactone and its sulfur-containing analog, δ-valerothiolactone, Mülliken population analysis was used to determine the atomic charges in both the neutral and radical-cationic forms acs.org. These charge distributions are critical for predicting how the molecule will interact with other reagents, such as nucleophiles or electrophiles, which is central to understanding its polymerization behavior.

Orbital overlap is a fundamental concept in chemical bonding that describes the extent to which atomic orbitals on adjacent atoms share the same region of space. The degree of orbital overlap is directly related to the strength of a chemical bond. While specific orbital overlap analyses for δ-valerolactone are not detailed in the available literature, the principles are highly relevant. For instance, the reactivity of the ester bond in δ-valerolactone during ring-opening polymerization is governed by the interaction of the incoming nucleophile's orbitals with the antibonding orbitals of the carbonyl group. A detailed analysis of these orbital interactions could provide a more nuanced understanding of the factors that influence the rate and mechanism of polymerization.

Applications and Future Research Directions of Poly δ Valerolactone

Biomedical and Pharmaceutical Applications

Poly(δ-valerolactone) (Pδ-VL) is a semicrystalline, hydrophobic polyester (B1180765) that is structurally similar to poly(ε-caprolactone) (PCL), a widely used biomaterial. chemicalbook.com Its low cytotoxicity and controllable degradation profile make it an excellent candidate for various medical applications, from advanced drug delivery systems to scaffolds for tissue regeneration. chemicalbook.com

Drug Delivery Systems

The inherent properties of Pδ-VL make it highly suitable for the development of systems designed to deliver therapeutic agents in a controlled manner. chemicalbook.com Its utility spans platforms that manage release kinetics and systems that enhance the solubility of poorly soluble drugs.

The release of therapeutic agents from a polymer-based delivery system is governed by several mechanisms, including diffusion of the drug through the polymer matrix, swelling of the matrix followed by diffusion, and erosion or degradation of the polymer itself. nih.govresearchgate.net In Pδ-VL-based systems, these mechanisms can be finely tuned to achieve a desired release profile.

Research into cross-linked polymeric matrices derived from poly(valerolactone)-co-poly(allyl-δ-valerolactone) (PVL-co-PAVL) copolymers has highlighted key factors that control drug release. nih.gov These implantable delivery systems demonstrate that the release kinetics are significantly influenced by:

State and Loading Level of the Drug: The physical state of the drug (amorphous vs. crystalline) within the matrix and its concentration affect the release rate. nih.gov

Drug-Matrix Compatibility: The compatibility between the drug and the polymer matrix is crucial; studies show superior compatibility for drugs containing phenyl groups within the PVL-based matrix. nih.gov

Properties of the Release Media: The solubility of the drug in the surrounding fluid and the composition of that fluid directly impact how quickly the drug is released from the implant. nih.gov

These factors allow for the design of systems that can provide sustained drug release over extended periods, which can enhance therapeutic efficacy and improve patient compliance. nih.gov

Many potent therapeutic agents, particularly in oncology, are hydrophobic, which limits their clinical application due to poor solubility in aqueous environments. Polymeric micelles, which are self-assembling nanostructures formed by amphiphilic block copolymers, offer a powerful solution to this challenge. sci-hub.box These micelles feature a hydrophobic core that encapsulates the drug and a hydrophilic shell that interfaces with the aqueous biological environment. sci-hub.box

Amphiphilic diblock copolymers of Methoxy Poly(ethylene glycol)-block-Poly(δ-valerolactone) (MePEG-b-PVL) have been successfully synthesized and used to formulate hydrophobic drugs like paclitaxel. acs.org These copolymers self-assemble into micellar structures that act as effective nanocarriers. Research has demonstrated that a specific MePEG-b-PVL copolymer can form drug-loaded micelles with a diameter of just 31 nm, leading to a remarkable 9000-fold increase in the apparent aqueous solubility of paclitaxel. acs.org The biological activity of the micelle-formulated paclitaxel was confirmed against human breast and ovarian cancer cell lines. acs.org

Table 1: Properties of MePEG-b-PVL Micelles for Paclitaxel Delivery

Copolymer Composition (MePEG Mn)Effective Mean Diameter of Drug-Loaded Micelles (nm)Increase in Paclitaxel Aqueous SolubilityMolecular Weight Distribution (Mn/Mw)
MePEG (2000) - PVL31 - 970 (Varies with composition)>9000-fold1.05 - 1.14
MePEG (5000) - PVL31 - 970 (Varies with composition)>9000-fold1.05 - 1.14

Tissue Engineering Scaffolds and Regenerative Medicine

Tissue engineering aims to repair or replace damaged tissues and organs by utilizing scaffolds that support cell growth and guide the formation of new tissue. nih.govnih.gov Biodegradable polymers are central to this field, and Pδ-VL has been identified as a promising material for creating these three-dimensional structures. chemicalbook.com

An ideal tissue engineering scaffold should mimic the natural extracellular matrix (ECM), providing physical support and cues for cells to attach, proliferate, and differentiate into the desired tissue type. nih.govnih.gov Key design parameters include porosity and pore size, which are crucial for nutrient and waste transport, as well as for cell migration and infiltration. mdpi.com For bone tissue engineering, scaffolds typically require a porosity between 50% and 90%, with pore sizes ranging from 150 µm to 600 µm to facilitate vascularization and new bone growth. mdpi.com

While much of the foundational research on polyester scaffolds has used materials like Poly(lactic-co-glycolic acid) (PLGA) and PCL, the principles are directly applicable to Pδ-VL. mdpi.combiointerfaceresearch.com Studies on Pδ-VL-based materials have confirmed their ability to support cellular functions. For instance, cell adhesion tests on Pδ-VL composites have demonstrated good cell viability, indicating the material's biocompatibility and suitability as a substrate for cell growth. mdpi.comnih.gov

To improve the mechanical and biological properties of polymeric scaffolds, they are often combined with other materials to form composites. semanticscholar.org The incorporation of ceramic nanoparticles, for example, can enhance mechanical strength and osteoconductivity. researchgate.net

Titanium dioxide/poly(δ-valerolactone) (TiO2/Pδ-VL) nanohybrids have been developed for potential use in tissue engineering. mdpi.comnih.gov The addition of TiO2 nanoparticles to the Pδ-VL matrix acts as a reinforcing agent, improving the material's dynamic mechanical properties. mdpi.com Furthermore, these composites have shown excellent biocompatibility. Cell adhesion studies revealed that the Pδ-VL/TiO2 hybrid material supports good cell viability, with maximal cell adhesion observed on composites containing 1% TiO2 by weight. mdpi.comnih.gov This suggests that such composites are effective candidates for tissue engineering applications where enhanced mechanical integrity and cell interaction are required. mdpi.com

Table 2: Effect of TiO2 Nanofiller on Pδ-VL Composite Properties

PropertyObservationSignificance
Glass Transition Temperature (Tg)Significant depression with nanofiller additionIndicates interaction between polymer and nanoparticles
Melting Temperature (Tm)Initially increased with TiO2 content, then stabilizedAffects processing conditions of the material
Storage Modulus (E')Enhanced with increased TiO2 contentDemonstrates reinforcement and improved mechanical properties
Cell AdhesionMaximum cell adhesion at 1% TiO2 contentConfirms good biocompatibility and potential for cell growth
In Vitro Cell Adhesion and Growth Studies

The biocompatibility of a material is a critical determinant of its suitability for biomedical applications. In vitro studies are fundamental to assessing how cells interact with a material's surface. Poly(δ-valerolactone) has been the subject of such investigations to evaluate its potential in tissue engineering and medical devices.

Research has shown that while aliphatic polyesters like PVL are biocompatible, they often lack natural cell recognition sites and can be hydrophobic, which may impede optimal cell adhesion. kdfeddersen.com To address this, PVL is often modified or combined with other materials to enhance its surface properties and encourage cellular interaction.

A notable area of research involves the creation of nanohybrid materials. For instance, titanium dioxide (TiO₂) nanoparticles have been incorporated into a PVL matrix to create nanocomposites. These materials are being explored for their potential in tissue engineering, particularly for bone regeneration, as they can mimic the nanoscale topography of natural bone tissue. kdfeddersen.com

Studies on these PVL/TiO₂ hybrid materials have demonstrated their potential to support cellular processes. Cell adhesion and growth assays are crucial in this evaluation. One common method is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation. Research on PVL/TiO₂ nanocomposites has shown promising results in terms of improved cell adhesion and growth, suggesting their suitability for tissue engineering applications. kdfeddersen.com The method of preparation, such as solvent casting versus polymer melting, can also influence the material's surface characteristics and, consequently, its interaction with cells. kdfeddersen.com

MaterialCell TypeAssayKey Finding
Poly(δ-valerolactone)/TiO₂ NanohybridNot specified in sourceMTT AssayEnhanced cell adhesion and growth compared to virgin Pδ-VL, indicating potential for tissue engineering. kdfeddersen.com

Implantable Medical Devices and Sutures

The biodegradability and biocompatibility of Poly(δ-valerolactone) make it a promising candidate for use in implantable medical devices and surgical sutures. chemicalbook.com These applications leverage the ability of the polymer to degrade into non-toxic products that can be safely metabolized by the body, eliminating the need for a second surgery to remove the implant. xometry.com

PVL is part of a broader class of aliphatic polyesters, including poly(l-lactide) (PLL), polyglycolide (PGA), and poly(ε-caprolactone) (PCL), that are widely used in medical applications. zeusinc.com These polymers can be synthesized to have a range of mechanical properties and degradation rates, allowing for the tailoring of devices to specific clinical needs. mdpi.com

In the realm of sutures, the goal is to have a material that maintains its strength during the critical wound healing period and then gradually dissolves. wikipedia.org While materials like polyglycolic acid and polylactic acid are common, PVL and its copolymers are also being explored. xometry.comzeusinc.com For instance, copolymers of L-lactide and ε-caprolactone are used in commercially available absorbable sutures. zeusinc.com The inclusion of δ-valerolactone in such copolymers can modify properties like flexibility and degradation time.

Beyond sutures, PVL is being investigated for other implantable devices, such as those for drug delivery. rsc.org The polymer can be formulated into microparticles or implants that release a therapeutic agent in a controlled manner over an extended period. rsc.orgopenalex.org Cross-linkable δ-valerolactone-based copolymers have been developed to create disc-shaped implants. The properties of these implants, including their swelling, degradation, and drug release profiles, can be adjusted by altering their composition and the conditions under which the drug is loaded. rsc.org These systems have shown promise for the sustained delivery of drugs like paclitaxel. rsc.orgopenalex.org

Device TypePolymer CompositionKey Features and Applications
Absorbable SuturesCopolymers including δ-valerolactoneProvides temporary wound support and degrades into non-toxic byproducts. xometry.comzeusinc.com
Implantable Drug Delivery SystemsCross-linked δ-valerolactone copolymersEnables sustained, localized drug release with tailorable degradation and release kinetics. rsc.org
Microparticles for Drug DeliveryPoly(δ-valerolactone-co-allyl-δ-valerolactone)Formulated for sustained release of therapeutic agents like paclitaxel. openalex.org

Advanced Materials Science

The versatility of δ-valerolactone extends beyond biomedical applications into the realm of advanced materials science, where its polymerization can be tailored to create functional polyesters for a variety of industrial uses.

Functional Polyesters for Industrial Applications

The ring-opening polymerization of δ-valerolactone and its derivatives allows for the synthesis of polyesters with a wide range of properties. tandfonline.com By incorporating functional groups into the polymer chain, materials can be designed for specific industrial applications. For example, the copolymerization of δ-valerolactone with other lactones, such as ε-caprolactone, can produce random aliphatic copolyesters. tandfonline.com These copolymers have been investigated as biodegradable impact modifiers for polylactide (PLA) to improve its brittleness. tandfonline.com

Furthermore, the introduction of pendant functional groups, such as allyl groups, onto the valerolactone monomer before polymerization leads to highly functionalized polyesters. tandfonline.com These pendant groups can significantly alter the thermal properties of the resulting polymer and can be further modified post-polymerization. For instance, dihydroxylation of the allyl groups can increase the hydrophilicity of the polyester, which in turn can influence its degradation rate. tandfonline.com

The ability to tune the properties of these polyesters makes them suitable for a range of applications, including as precursors for adhesive or surface-coating materials. tandfonline.com Research has also explored the synthesis of poly(ester-amide)s from β-methyl-δ-valerolactone, a glucose-derived monomer. oup.com These materials exhibit tough and ductile properties, with their mechanical characteristics being tunable based on the chemical structure of the precursors. oup.com

Functional Polyester TypeMonomersKey Properties & Potential Applications
Poly(ε-caprolactone-co-δ-valerolactone)ε-caprolactone, δ-valerolactoneBiodegradable impact modifier for PLA. tandfonline.com
Poly(α-allyl-δ-valerolactone)α-allyl(valerolactone)Highly functionalized polyester with tunable thermal properties and hydrophilicity. tandfonline.com
Poly(ester-amide)sβ-methyl-δ-valerolactone-derived diamidodiols and diacid chloridesTough, ductile materials with tunable mechanical properties. oup.com

Smart Materials (e.g., Depolymerizable Vitrimers)

A significant area of innovation is the development of "smart materials" from δ-valerolactone, particularly depolymerizable vitrimers. Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics. They are cross-linked networks that can be reprocessed and healed like thermoplastics, while maintaining the mechanical robustness of thermosets. chemicalbook.com

The key to creating depolymerizable vitrimers from δ-valerolactone lies in its low ceiling temperature, especially when alkyl substituents are present. rsc.org This property means that the ring-opening polymerization is reversible, and the resulting polyester can depolymerize back to its monomer under certain conditions, typically heating. chemicalbook.comrsc.org

Researchers have developed a one-pot, two-step synthesis for creating δ-lactone-based vitrimers. In this process, an amorphous poly(δ-lactone) is cross-linked using a dynamic acetal (B89532) linkage, resulting in an elastomer. chemicalbook.com These vitrimers can be reprocessed and can heal, and importantly, they can be depolymerized by heating to around 200°C, recovering a high percentage (85-90 wt%) of the original monomer. chemicalbook.comrsc.org This creates a closed-loop life cycle for the material, offering a sustainable alternative to conventional soft elastomers. chemicalbook.com Potential applications for these materials include lenses, soft robots, and microfluidic devices. chemicalbook.comrsc.org

Ferroelectric Liquid Crystals (FLCs) via Chiral Dopants

An intriguing and highly specialized application of δ-valerolactone derivatives is in the field of ferroelectric liquid crystals (FLCs). FLCs are materials that exhibit spontaneous electric polarization and are of great interest for use in high-definition displays and optical processing devices due to their fast response times. nih.gov

The ferroelectric properties in a liquid crystal phase are often induced by adding a chiral dopant to a non-chiral smectic C liquid crystal mixture. nih.gov Specific optically active derivatives of δ-valerolactone have been synthesized and shown to be effective chiral dopants. nih.gov These molecules, when introduced in small amounts, can induce a high magnitude of spontaneous polarization and a long helical pitch in the chiral nematic phase.

The stereochemistry of the δ-valerolactone derivatives, including the absolute configuration at different carbon atoms and the presence of alkyl chains, plays a crucial role in determining the ferroelectric properties of the resulting liquid crystal mixture. nih.gov For example, research has shown that the sign of the spontaneous polarization is determined by the absolute configuration of the C-2 atom of the δ-valerolactone ring. nih.gov Studies on 2-hydroxy-5,5-dialkyl-δ-valerolactone and 2-hydroxy-5-alkyl-δ-valerolactone derivatives have provided insights into how the molecular structure of the chiral dopant influences the macroscopic properties of the ferroelectric liquid crystal. nih.gov

Chiral DopantHost MaterialInduced PropertySignificance
2-Hydroxy-5,5-dialkyl-δ-valerolactone derivativesNon-chiral smectic C liquid crystalHigh spontaneous polarization, long helical pitch.Potential for fast-switching display and optical devices. nih.gov
(S)-2-(4′-Octyloxybiphenyl-4-carboxy)-5,5-dipropyl-δ-valerolactoneFerroelectric liquid crystal mixtureLarge spontaneous polarization (9.6 nC/cm²) and fast response time (75 µs).Demonstrates the effectiveness of δ-valerolactone derivatives as chiral dopants for high-performance FLCs.

Environmental and Sustainable Applications

The inherent biodegradability of poly(δ-valerolactone) positions it as a material with significant potential for environmental and sustainable applications. tandfonline.com As concerns about plastic pollution grow, there is an increasing demand for polymers that can degrade in a controlled manner, reducing their environmental persistence. rsc.org

PVL and its copolymers are being explored as environmentally friendly alternatives to conventional, non-biodegradable plastics in various sectors, including packaging. The degradation of these polyesters can occur through hydrolysis of the ester backbone, breaking the polymer down into smaller, non-toxic molecules. The rate of this degradation can be controlled by copolymerizing δ-valerolactone with other monomers, such as L-lactide, and by adjusting the polymer's architecture.

Beyond simple biodegradability, δ-valerolactone is a key component in the development of chemically recyclable polymers, contributing to a circular economy for plastics. The low ceiling temperature of certain substituted δ-valerolactones allows for the creation of polymers that can be efficiently depolymerized back to their monomers. rsc.org This process allows for the recovery of high-purity monomers from waste material, which can then be used to produce new polymers without a loss in quality. chemicalbook.com This closed-loop recycling is a significant advantage over traditional mechanical recycling methods, which often result in downcycling of the material. rsc.org

Researchers are also developing green and sustainable synthesis routes for poly(δ-valerolactone). This includes the use of organocatalysts and more environmentally friendly reaction conditions to produce the polymer with a narrow molecular weight distribution. oup.com Additionally, strategies are being developed for the selective polymerization of δ-valerolactone from product mixtures, which can improve the efficiency of both separation and polymer production. These advancements in both the synthesis and end-of-life management of PVL-based materials underscore their potential to contribute to a more sustainable future.

Bio-based Polymers from Renewable Resources

Poly(δ-valerolactone) (PVL) is an aliphatic polyester that holds significant promise as a sustainable alternative to conventional plastics derived from petrochemicals. A key area of research is the production of δ-valerolactone (DVL) monomer from renewable, non-edible lignocellulosic biomass. rsc.orgresearchgate.net This approach aligns with the principles of a circular economy by utilizing abundant and sustainable feedstocks. researchgate.net

One notable advancement is the synchronized production of δ-valerolactone and γ-valerolactone (GVL), another valuable chemical, from biomass-derived platform chemicals. rsc.orgresearchgate.net For instance, a process involving the catalytic coupling of 1,5-pentanediol (B104693) (1,5-PDO) dehydrogenation and ethyl levulinate (EL) hydrogenation over copper catalysts has demonstrated high yields (>98%) for both DVL and GVL. rsc.org This integrated approach improves substrate conversion and selectivity while operating without a solvent and external hydrogen consumption, leading to greater energy efficiency and a more environmentally benign process. rsc.orgresearchgate.net

Furthermore, metabolic engineering presents a promising route to bio-based lactone monomers. Researchers have successfully engineered microorganisms to produce mevalonate from sugars, which can then be converted to β-methyl-δ-valerolactone through dehydration and hydrogenation. morressier.com This monomer can be polymerized to create renewable aliphatic polyesters with tunable properties. morressier.com

The development of these bio-based routes to δ-valerolactone and its subsequent polymerization to PVL are critical steps toward reducing the environmental impact of plastics and establishing a more sustainable polymer industry. researchgate.net

Sustainable Manufacturing and Recycling Processes

The development of sustainable manufacturing and recycling processes for poly(δ-valerolactone) is crucial for its viability as a circular polymer. Green and sustainable synthesis routes for PVL are being actively explored to minimize environmental impact. One such approach involves the ring-opening polymerization (ROP) of δ-valerolactone catalyzed by 1,5,7-triazabicyclo morressier.commorressier.comdec-5-ene (TBD), a highly efficient organocatalyst. rsc.org To enhance the sustainability of this process, researchers have proposed using carbon dioxide (CO2) as a terminator instead of conventional organic acids, which are difficult to remove. rsc.org Additionally, the use of n-hexane as an antisolvent allows for the precipitation of PVL and the potential to recycle the anhydrous toluene (B28343) solvent and residual δ-valerolactone monomer via distillation. rsc.org

Chemical recycling of PVL back to its monomer is a key strategy for creating a closed-loop system. researchgate.net A significant breakthrough in this area is the use of recyclable inorganic phosphomolybdic acid as a catalyst for the selective depolymerization of high-molecular-weight PVL. researchgate.net This process efficiently recovers the δ-valerolactone monomer in a pure state and quantitative yield at a relatively low temperature of 100°C. researchgate.net In contrast, uncatalyzed depolymerization requires much higher temperatures (>310°C) and results in lower yields and selectivity. researchgate.net The recovered monomer can be repolymerized to produce the same high-performance polymer, and the catalyst can be recycled and reused multiple times without a loss of activity, demonstrating a truly circular approach. researchgate.net The use of bio-based solvents like γ-valerolactone (GVL) is also being explored to create more efficient and milder recycling processes for other polyesters, a strategy that could potentially be adapted for PVL. nih.govmdpi.com

Challenges and Future Research Directions

Overcoming Low Activity in Enzymatic ROP

The enzymatic ring-opening polymerization (eROP) of δ-valerolactone presents a green and sustainable route to PVL, avoiding the use of potentially toxic metal catalysts. researchgate.net However, a significant challenge is the relatively low activity of δ-valerolactone in enzymatic polymerization compared to other lactones like ε-caprolactone. nih.gov This lower reactivity is partly attributed to the higher hydrolysis rate of the δ-valerolactone monomer, which can be up to 21-fold higher than that of ε-caprolactone, creating an unfavorable environment for polymerization. nih.gov

Several strategies are being investigated to overcome this low activity. One approach is the exploration of novel enzymes with high catalytic activity and stability, particularly those sourced from extremophiles. nih.gov For example, a thermophilic esterase from the archaeon Archaeoglobus fulgidus has been successfully used to catalyze the ROP of δ-valerolactone. nih.gov Optimizing reaction conditions is also crucial. Studies have shown that hydrophobic organic solvents like toluene, cyclohexane (B81311), and n-hexane can enhance enzyme activity, leading to higher monomer conversion and polymer molecular weight. nih.gov For instance, using a thermophilic esterase in toluene at 70°C for 72 hours resulted in a 97% monomer conversion. researchgate.netnih.gov

Further research is needed to fully understand the key parameters influencing eROP, including the type of lipase (B570770), solvent properties, water content in both the enzyme and solvent, and reaction temperature. rsc.org A systematic investigation of these factors will be critical for developing more efficient and controlled enzymatic polymerization processes for δ-valerolactone. rsc.org

Enhancing Immobilized Enzyme Stability

The reusability of enzymes is a key factor in the economic viability of industrial biocatalytic processes. Enzyme immobilization is a widely adopted strategy to enhance enzyme stability and facilitate their recovery and reuse. longdom.orgnih.gov Immobilized enzymes generally exhibit increased resistance to denaturation and proteolytic degradation, which extends their operational lifespan. longdom.org

For the synthesis of polyesters like PVL, the stability of the immobilized enzyme is crucial for maintaining catalytic efficiency over multiple reaction cycles. Covalent attachment of enzymes to a solid support is a common method to achieve robust immobilization. mdpi.com For instance, a thermophilic esterase from Archaeoglobus fulgidus was successfully immobilized on an epoxy support, Sepabeads EC-EP, via covalent linkages. mdpi.com This immobilized enzyme demonstrated excellent reusability in the synthesis of poly(ε-caprolactone), with monomer conversion values exceeding 75% over 15 batch reactions. mdpi.com Such strategies are directly applicable to improving the stability of enzymes used for PVL synthesis.

The choice of support material and the method of immobilization are critical. Polymer materials are often used as supports due to their processability and versatile properties. dtu.dk The interactions between the enzyme and the support surface can significantly influence the enzyme's activity and stability. dtu.dk Future research should focus on developing tailored enzyme-support systems by modifying polymer surfaces to create an optimal microenvironment for the enzyme. dtu.dk This includes controlling parameters such as particle size, surface charge, and hydrophobicity of the support material. mdpi.com

Development of Novel Catalytic Systems with High Activity and Selectivity

The development of highly active and selective catalytic systems is a primary focus in the synthesis of poly(δ-valerolactone). While enzymatic catalysts offer a green alternative, metal-based and organocatalytic systems continue to be refined for enhanced performance. For instance, phosphido-diphosphine Group 3 metal complexes have demonstrated high efficiency for the ROP of δ-valerolactone under mild conditions. researchgate.net

Organocatalysis has emerged as a particularly promising area, avoiding the issue of metal contamination in the final polymer. researchgate.net Catalysts such as 1,5,7-triazabicyclo morressier.commorressier.comdec-5-ene (TBD) have shown high efficiency in the ROP of lactones. rsc.org A novel series of benzoheterocyclic urea (B33335) catalysts, when used in combination with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), has demonstrated fast and controlled polymerization of δ-valerolactone, both in solution and in solvent-free conditions. rsc.org This system allows for the synthesis of PVL with well-defined molecular weights and narrow molecular weight distributions. rsc.org

The development of bifunctional catalysts that can activate both the monomer and the propagating chain end is a key strategy for achieving high activity and selectivity. The dual role of organocatalysts, such as those derived from thioureas and amines, in balancing the rate and selectivity of the polymerization is an active area of research. researchgate.net Future efforts will likely focus on designing new catalysts that can operate under even milder conditions and provide precise control over the polymerization process, leading to polymers with tailored properties. The synthesis of α-methylene-δ-valerolactone and its selective polymerization using catalysts like Al(iBu)2BHT and [La(OBn)3]x also opens new avenues for creating novel copolymers. rsc.orgresearchgate.net

Precise Control over Polymer Topology and Architecture

Controlling the topology and architecture of poly(δ-valerolactone) is essential for tailoring its physical and mechanical properties for specific applications. The ability to create polymers with different structures, such as linear, branched, star-shaped, or cyclic, allows for a wide range of material properties to be accessed. researchgate.net

Recent advances in controlled/living polymerization techniques have enabled the synthesis of complex polymer architectures with controlled dimensions. researchgate.net For example, the use of different initiators in the ROP of δ-valerolactone can lead to PVLs with varying topological structures. rsc.org Star-shaped polymers, which consist of multiple linear polymer chains linked to a central core, exhibit unique properties compared to their linear counterparts. researchgate.net

The synthesis of cyclic polymers also presents an interesting area of research due to their distinct physical properties arising from the absence of chain ends. mdpi.com While the synthesis of well-defined bicyclic and multicyclic polymers remains a challenge, new strategies are being developed. researchgate.net The relationship between the topological structure of a polymer and its relaxation and rheological properties is a fundamental aspect of polymer science that continues to be explored. researchgate.net Future research will focus on developing new synthetic methodologies that provide even greater control over polymer architecture, enabling the creation of novel PVL-based materials with precisely engineered properties. nih.gov

Expanding Applications of δ-Valerolactone and its Copolymers

Delta-valerolactone (δ-VL) is a versatile cyclic ester that serves as a monomer for the synthesis of biodegradable aliphatic polyesters. The resulting polymer, poly(δ-valerolactone) (PVL), and its copolymers are gaining significant attention for their potential in a wide range of applications, particularly in the biomedical and pharmaceutical fields. This is due to their favorable properties, which include biocompatibility, biodegradability, and good miscibility with other polymers. chemicalbook.com Researchers are actively exploring new ways to utilize δ-valerolactone and its derivatives to create advanced materials for drug delivery, tissue engineering, and beyond.

The versatility of δ-valerolactone allows for the synthesis of various polymer architectures, including linear, star-shaped, and branched copolymers. chemicalbook.comacs.org These structures can be tailored to achieve specific physical and chemical properties, opening up new avenues for innovation. The copolymerization of δ-valerolactone with other monomers, such as ε-caprolactone, lactide, and β-butyrolactone, further expands the range of achievable properties, leading to materials with tunable degradation rates, mechanical strengths, and thermal characteristics. chemicalbook.commdpi.comrsc.org

Biomedical Applications

The low cytotoxicity of poly(δ-valerolactone) makes it an excellent candidate for biomedical applications. chemicalbook.com Its copolymers are being extensively investigated for use in implantable medical devices, controlled drug release systems, and scaffolds for tissue engineering. chemicalbook.comnih.gov

One of the most promising areas of application is in the development of long-acting drug delivery systems. qub.ac.uk For instance, cross-linked matrices made from copolymers of valerolactone have been developed as implantable formulations for the sustained release of therapeutic agents like paclitaxel. nih.govnih.govacs.org These systems have the potential to improve patient compliance and reduce systemic toxicity by providing prolonged and localized drug delivery. nih.govacs.org Research has shown that the composition of these implants can be manipulated to control the degree of swelling, degradation rate, and drug-loading capacity. nih.gov

Copolymers of δ-valerolactone have also been formulated into microparticles for sustained drug delivery. A novel polymeric material, poly(δ-valerolactone-co-allyl-δ-valerolactone) (PVL-co-PAVL), has been used to create microparticles that can be loaded with drugs like paclitaxel. nih.gov These microparticles exhibit a smooth spherical morphology and provide sustained, first-order release of the encapsulated drug. nih.gov

Furthermore, amphiphilic block copolymers containing poly(δ-valerolactone) have been synthesized to create micelles for the formulation of hydrophobic drugs. acs.orgacs.org For example, methoxy poly(ethylene glycol)-block-poly(δ-valerolactone) (MePEG-b-PVL) copolymers have been shown to significantly increase the aqueous solubility of paclitaxel. acs.org These copolymer micelles are biocompatible and show promise for improving the delivery of poorly water-soluble drugs. acs.org

The table below summarizes the properties of various δ-valerolactone-based copolymers and their applications in drug delivery.

Copolymer SystemApplicationKey Findings
Poly(valerolactone)-co-poly(allyl-δ-valerolactone) (PVL-co-PAVL) Cross-linked MatricesImplantable Drug DeliveryHigh loading levels (up to 20% w/w) of various drugs achieved; Release is impacted by drug's state, loading level, and solubility. nih.govacs.org
Poly(δ-valerolactone-co-allyl-δ-valerolactone) (PVL-co-PAVL) MicroparticlesInjectable Sustained ReleaseSmooth, spherical microparticles with improved integrity and thermal stability; Demonstrated sustained in vivo release of paclitaxel. nih.gov
Methoxy Poly(ethylene glycol)-block-Poly(δ-valerolactone) (MePEG-b-PVL) MicellesFormulation of Hydrophobic DrugsIncreased the apparent aqueous solubility of paclitaxel by over 9000-fold; Confirmed biological activity in cancer cell lines. acs.org
Six-Arm Star Poly(δ-valerolactone)-block-Methoxy Poly(ethylene glycol) CopolymersDrug DeliveryFormed micelles with mean diameters of 10-45 nm; Confirmed non-cytotoxicity in fibroblast cells. acs.org

Other Industrial Applications

Copolymers of lactide and valerolactone are being investigated as potential materials for packaging applications. mdpi.com The incorporation of valerolactone into polylactide results in copolymers with higher ductility and intermediate water and oxygen permeability, making them suitable candidates to replace conventional, non-biodegradable plastics in the packaging sector. mdpi.com

Future Research Directions

Future research is expected to focus on the development of novel δ-valerolactone-based copolymers with enhanced functionalities. This includes the synthesis of copolymers with precisely controlled architectures and the incorporation of functional groups that can be used for further modification. rsc.org For instance, the development of poly(ester-amide)s from β-methyl-δ-valerolactone, a derivative of δ-valerolactone, has yielded tough and ductile materials with tunable properties. umn.edu

There is also growing interest in producing δ-valerolactone and its derivatives from renewable resources. rsc.org The development of bio-based lactones like 3-Methyl-δ-valerolactone (3MdVL) from non-edible lignocellulosic biomass presents a sustainable alternative to petroleum-based monomers. These bio-based polyesters exhibit high thermal stability, mechanical strength, and barrier properties, making them suitable for high-performance applications in the automotive, packaging, and healthcare industries.

Further exploration into the copolymerization of CO2-derived δ-valerolactone with other monomers like ε-caprolactone and L-lactide is also a promising area of research. umn.edu These copolymers have tunable properties and can be chemically recycled back to their monomers, contributing to a circular economy. umn.edu

The continued investigation into the structure-property relationships of δ-valerolactone copolymers will be crucial for designing materials with tailored performance for specific applications. This includes a deeper understanding of how factors like block length, stereochemistry, and intermolecular interactions influence the crystallization behavior and mechanical properties of these materials. acs.orgnih.gov

Q & A

Q. What are the recommended storage conditions for δ-Valerolactone to ensure chemical stability during experimental workflows?

δ-Valerolactone should be stored in a tightly sealed container at -20°C in a dry, well-ventilated area to prevent degradation or unintended reactions. Its compatibility with oxidizers is poor, necessitating isolation from oxidizing agents . For long-term stability, monitor for changes in viscosity or color, which may indicate hydrolysis or polymerization.

Q. How can researchers mitigate risks associated with δ-Valerolactone's irritant properties in laboratory settings?

Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Ensure local exhaust ventilation to minimize vapor inhalation. In case of skin/eye contact, immediately rinse with water for 15 minutes and seek medical evaluation . Pre-experiment risk assessments should align with GHS hazard classifications (e.g., H318 for eye damage) .

Q. What analytical techniques are critical for confirming δ-Valerolactone purity post-synthesis?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are essential for structural confirmation. Quantify impurities using high-performance liquid chromatography (HPLC) with a polar stationary phase. Report retention times and spectral data in accordance with journal guidelines for reproducibility .

Advanced Research Questions

Q. How do computational models predict δ-Valerolactone's reactivity in ring-opening polymerization or nucleophilic substitution reactions?

Density functional theory (DFT) calculations can map electron density distributions and activation energies for ring-opening pathways. Compare computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms. Discrepancies may arise from solvent effects or catalyst interactions, requiring iterative model refinement .

Q. How can researchers resolve contradictions in reported thermal stability data for δ-Valerolactone across studies?

Systematically evaluate variables such as:

  • Impurity profiles : Trace water or acidic residues may accelerate decomposition.
  • Analytical methods : Thermogravimetric analysis (TGA) under inert vs. ambient conditions can yield divergent results.
  • Storage history : Pre-use sample history (e.g., exposure to humidity) must be documented. Replicate experiments using controlled conditions and publish raw data to support reproducibility claims .

Q. What strategies optimize δ-Valerolactone's use in green chemistry applications, such as bio-based polymer synthesis?

Design experiments to:

  • Assess solvent-free polymerization kinetics.
  • Evaluate enzymatic catalysts (e.g., lipases) for stereoselective ring-opening.
  • Quantify lifecycle impacts using metrics like E-factor (kg waste/kg product). Address scalability challenges by correlating lab-scale yields with pilot-scale process parameters .

Methodological Guidance

Q. How should researchers design experiments to study δ-Valerolactone's biodegradability in environmental matrices?

Use OECD 301B (Ready Biodegradability) protocols:

  • Inoculate δ-Valerolactone in activated sludge or soil samples.
  • Monitor biochemical oxygen demand (BOD) over 28 days.
  • Control for pH and temperature to isolate degradation pathways. Report half-lives and degradation intermediates via LC-MS .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in δ-Valerolactone toxicity assays?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA to compare treatment groups, ensuring normality via Shapiro-Wilk tests. For small sample sizes, employ non-parametric methods like Kruskal-Wallis .

Data Interpretation and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) from δ-Valerolactone derivatives be addressed in publications?

Annotate spectra with acquisition parameters (e.g., solvent, temperature) and reference internal standards (e.g., TMS). Use supplementary materials to provide full spectral datasets and assign minor peaks to plausible byproducts .

Q. What frameworks support ethical reporting of δ-Valerolactone research involving human cell lines or animal models?

Adhere to ARRIVE 2.0 guidelines for preclinical studies:

  • Detail cell line authentication (e.g., STR profiling).
  • Report animal welfare protocols (IACUC approval numbers).
  • Disclose conflicts of interest related to funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.